Eprazinone di-HCl
Description
Properties
CAS No. |
10402-53-6 |
|---|---|
Molecular Formula |
C24H33ClN2O2 |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
InChI Key |
IBILYOQEISPYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Other CAS No. |
10402-53-6 |
Synonyms |
1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine 1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone 746 CE Eftapan eprazinone eprazinone dihydrochloride eprazinone dihydrochloride, 3-(14)C-labeled eprazinone hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Eprazinone Dihydrochloride in Respiratory Mucus
Introduction: The Challenge of Muco-obstructive Respiratory Conditions
In healthy airways, a delicate balance of mucus secretion and efficient mucociliary clearance protects the lungs from inhaled pathogens and particulates. However, in chronic respiratory diseases such as chronic bronchitis and COPD, this system is severely compromised.[1] The airways are characterized by mucus hypersecretion and the production of highly viscous and elastic mucus that is difficult to clear. This pathological state, driven by inflammation and cellular changes like goblet cell hyperplasia, leads to airway obstruction, recurrent infections, and a progressive decline in lung function.[2][3]
Effective therapeutic intervention requires a multi-pronged approach that not only liquefies existing mucus but also normalizes the underlying cellular dysfunctions. Eprazinone dihydrochloride is a synthetic mucolytic and bronchodilator agent developed to address these complexities.[3] This guide provides an in-depth, technical analysis of the synergistic mechanisms through which Eprazinone exerts its therapeutic effects on respiratory mucus, grounded in established experimental validation protocols.
Chapter 1: A Multi-Modal Mechanism of Action
Eprazinone’s efficacy stems not from a single pathway, but from a convergence of distinct yet complementary actions on the respiratory epithelium and mucus itself. Its mechanism can be understood through four primary vectors: direct modification of mucus rheology, modulation of epithelial secretion, enhancement of ciliary clearance, and attenuation of the inflammatory response that perpetuates mucus overproduction.[1]
Direct Mucolytic Action: Altering Mucus Viscoelasticity
The most immediate action of Eprazinone is its effect on the physical properties of secreted mucus. Pathological mucus is characterized by a dense, cross-linked network of mucin glycoproteins.[2] Eprazinone is understood to disrupt this network, likely by breaking down the disulfide bonds that stabilize and cross-link mucin fibers.[1][4] This depolymerization of glycoproteins reduces the viscosity and elasticity of the mucus, transitioning it from a tenacious gel to a more fluid, transportable sol.[1][2]
This direct mucolytic effect is critical for alleviating airway obstruction and is a foundational component of its clinical utility as an expectorant.[3]
Secretolytic Action: Normalizing Glandular Output
Beyond acting on existing mucus, Eprazinone modulates the production of new secretions at the cellular level. It targets the goblet cells and submucosal glands, which are primary sources of mucus.[1][4] The drug promotes a shift in secretion from thick, mucinous glycoproteins to a more serous, watery fluid.[1] This "secretolytic" effect alters the composition of newly secreted mucus, making it inherently less viscous and easier to clear.[1]
Ciliary Stimulation: Enhancing the Clearance Engine
Effective mucus clearance is dependent on the coordinated beating of cilia on the surface of epithelial cells. Eprazinone has been shown to stimulate the activity of these bronchial cilia.[1][4] By increasing the ciliary beat frequency (CBF), the drug enhances the propulsive force of the mucociliary escalator, facilitating the transport of the now-liquefied mucus out of the airways. This synergistic action—liquefying mucus while simultaneously speeding up the transport mechanism—is a key aspect of its overall efficacy.[1]
Anti-inflammatory and Neuromodulatory Effects
Chronic inflammation is a key driver of mucus hypersecretion. Eprazinone exhibits several properties that temper this underlying pathology.
-
Phosphodiesterase-4 (PDE4) Inhibition: Eprazinone is classified as a PDE4 inhibitor.[4][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical intracellular signaling molecule. By inhibiting PDE4, Eprazinone increases intracellular cAMP levels. This has two major downstream consequences: relaxation of airway smooth muscle (bronchodilation) and suppression of inflammatory responses.[6][7] Increased cAMP is known to inhibit the release of pro-inflammatory cytokines, thereby reducing the inflammatory stimulus for mucus overproduction.[4][8]
-
Neurokinin-1 (NK1) Receptor Antagonism: Eprazinone also acts as a weak antagonist at the neurokinin-1 (NK1) receptor.[4][9] The NK1 receptor is activated by Substance P, a neuropeptide involved in neurogenic inflammation and cough reflexes.[10] While its binding affinity is modest, this antagonistic action may contribute to its mucolytic and antitussive properties by reducing neurogenic inflammatory signals in the airways.[9]
The combined effects of these mechanisms are illustrated in the pathway diagram below.
Caption: Experimental Workflow for Mechanistic Validation.
Summary of Preclinical Findings
The following table summarizes the key preclinical effects of Eprazinone that have been characterized through the methodologies described above.
| Parameter Measured | Effect of Eprazinone | Implication for Mechanism of Action | Key References |
| Mucus Viscoelasticity | ↓ Elastic Modulus (G')↓ Viscous Modulus (G'') | Direct mucolytic action via disruption of mucin polymer network. | ,[1] [2] |
| Epithelial Secretion | ↑ Serous Fluid Secretion | Shifts mucus composition to be less viscous and more easily cleared. | ,[1] [4] |
| Ciliary Beat Frequency | ↑ Frequency (Hz) | Enhances the propulsive force of the mucociliary escalator. | ,[1] [4] |
| Inflammatory Mediators | ↓ Pro-inflammatory Cytokines | Reduces inflammation-driven mucus hypersecretion (via PDE4i). | ,[4] [8] |
| Short-Circuit Current (Isc) | ↓ Isc (Dose-dependent) | Modulates epithelial ion transport, affecting ASL hydration. | ,[9] [11] |
| NK1 Receptor Binding | Weak Antagonism | May contribute to antitussive and anti-inflammatory effects. | , [9] |
Conclusion
The mechanism of action of Eprazinone dihydrochloride in respiratory mucus is a sophisticated interplay of direct biophysical effects and complex cellular modulation. It is not merely a mucolytic that liquefies mucus; it is a comprehensive muco-regulatory agent. By disrupting the structure of pathological mucus, normalizing glandular secretions, stimulating ciliary clearance, and attenuating the underlying inflammatory and neurogenic drivers of hypersecretion, Eprazinone provides a multi-modal therapeutic strategy. This in-depth understanding, validated through rigorous and self-validating experimental protocols, provides a clear rationale for its use in the management of muco-obstructive respiratory diseases. Further research focusing on the downstream signaling of its PDE4 and NK1 activities within respiratory epithelial cells will continue to refine our understanding of this multifaceted molecule.
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molecular structure and binding affinity of Eprazinone di-HCl
An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of Eprazinone di-HCl
Executive Summary
Eprazinone, typically administered as its dihydrochloride salt (di-HCl), is a multifaceted pharmaceutical agent primarily classified as a mucolytic and expectorant.[1][2][3] This guide provides a comprehensive technical overview of its molecular architecture and the specific binding interactions that underpin its therapeutic effects. Structurally, Eprazinone is a piperazine derivative characterized by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl substitutions, which dictate its conformational flexibility and interaction with biological targets.[1][4] Its mechanism of action is not singular; rather, it stems from a synergistic combination of phosphodiesterase-4 (PDE4) inhibition and weak antagonism of the neurokinin-1 (NK1) receptor.[1][5][6] Inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP), leading to potent anti-inflammatory effects and relaxation of airway smooth muscle.[1] Concurrently, its interaction with the NK1 receptor is believed to contribute to its mucolytic activity.[6][7] This document elucidates these properties through detailed structural analysis, quantitative binding data, and validated experimental and computational methodologies designed for researchers in drug development.
Molecular Structure and Physicochemical Properties
A thorough understanding of Eprazinone's three-dimensional structure and chemical properties is fundamental to comprehending its pharmacodynamics.
Chemical Identity
-
IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one; dihydrochloride[8][9]
Structural Features
This compound is a complex small molecule with several key functional groups that contribute to its biological activity.[1][4] The core of the molecule is a piperazine ring, a common scaffold in medicinal chemistry. This ring is N-alkylated with two distinct side chains:
-
A 2-benzoylpropyl group , which includes an aromatic ketone.
-
A 2-ethoxy-2-phenylethyl group , containing an ether linkage and a second phenyl ring.[1]
The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt, enhancing its solubility in aqueous media.[9][10]
Stereochemistry and Conformation
The Eprazinone molecule possesses two chiral centers, one at the benzylic carbon bearing the ethoxy group and another at the carbon adjacent to the propiophenone carbonyl group. This structural feature implies the existence of multiple stereoisomers, each potentially having a different binding affinity and pharmacological profile. The significant number of rotatable bonds grants the molecule considerable conformational flexibility, a critical attribute for adapting to the topology of different receptor binding pockets.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| Appearance | White or almost white crystalline powder | [11][14] |
| Melting Point | 160°C or 201°C (reports vary) | [10][14] |
| Solubility | Soluble in water | [10] |
| Molecular Weight | 453.4 g/mol | [9][12][13] |
| InChI Key | BPMQVOKMMQFZGV-UHFFFAOYSA-N | [9][12][15] |
Binding Affinity and Primary Molecular Targets
Eprazinone's therapeutic efficacy is derived from its interaction with multiple, distinct molecular targets, primarily within the respiratory system.
Overview
Eprazinone is not a highly selective agent but achieves its clinical effect through a dual mechanism of action. The primary targets identified are Phosphodiesterase-4 (PDE4) and the Neurokinin-1 (NK1) receptor.[1][5]
Phosphodiesterase-4 (PDE4)
Eprazinone is classified as a PDE4 inhibitor.[1][5] PDE4 is an enzyme that specifically hydrolyzes and inactivates cAMP, a critical second messenger in inflammatory and airway smooth muscle cells.[1] By inhibiting PDE4, Eprazinone prevents the breakdown of cAMP, leading to its accumulation. This elevation in cAMP levels is the direct cause of the drug's anti-inflammatory and bronchodilatory effects.
Neurokinin-1 (NK1) Receptor
In addition to PDE4 inhibition, Eprazinone acts as a ligand for the NK1 receptor, where it exhibits weak antagonistic properties.[1][7] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in neurogenic inflammation and mucus secretion. While its affinity for NK1R is modest, this blockade is thought to contribute synergistically to its overall mucolytic and secretolytic activity.[6][7]
Table 3.1: Binding Affinity of this compound for the NK1 Receptor
| Target Receptor | Radioligand | Parameter | Value | Source |
| NK1 Receptor | [¹²⁵I]BH-SP | % Inhibition | ~30% at 25 µM | [1][6][7] |
Core Mechanisms of Action: From Molecular Binding to Physiological Effect
The binding of Eprazinone to its molecular targets initiates signaling cascades that result in its observed therapeutic outcomes.
PDE4 Inhibition and Anti-inflammatory Pathway
The inhibition of PDE4 is central to Eprazinone's mechanism. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This cascade has two principal consequences in the airways:
-
Suppression of Inflammatory Cells: In cells like macrophages and neutrophils, elevated cAMP inhibits the release of pro-inflammatory mediators, including cytokines (e.g., TNF-α) and leukotrienes.[1]
-
Relaxation of Airway Smooth Muscle: In smooth muscle cells, increased cAMP promotes relaxation, leading to bronchodilation and relief from bronchospasm.[1]
Synergistic Mucolytic and Secretolytic Action
Beyond its anti-inflammatory and bronchodilatory effects, Eprazinone directly targets mucus. It is believed to work through a combination of actions to reduce mucus viscosity and improve its clearance:
-
Stimulation of Serous Mucus: It enhances the secretion of a less viscous, more watery (serous) mucus from glands in the respiratory tract.[1][2]
-
Disruption of Mucus Networks: It is proposed to break disulfide bonds within mucus glycoproteins, which are responsible for the thick, tenacious consistency of pathological mucus.[1][2]
-
Enhanced Ciliary Activity: By promoting the beating of cilia, the microscopic hair-like structures lining the airways, it facilitates the transport and expectoration of the now-liquefied mucus.[1][2]
Methodologies for Characterization
The analysis of Eprazinone's binding affinity and structure-activity relationship (SAR) relies on a combination of established experimental assays and modern computational techniques.
Experimental Determination of Binding Affinity
This protocol describes a competitive binding assay to determine the affinity of Eprazinone for the NK1 receptor. The principle is to measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (Eprazinone).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the human NK1 receptor (e.g., CHO cells) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and resuspend them in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective NK1R radioligand (e.g., [¹²⁵I]Tyr⁸-Substance P), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The membranes and bound ligand are trapped on the filter, while the unbound ligand passes through.
-
Quantification: Wash the filters with cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of Eprazinone. Use non-linear regression analysis to calculate the IC₅₀ (the concentration of Eprazinone that displaces 50% of the radioligand), which can then be used to determine the inhibition constant (Ki).
Computational Analysis of Ligand-Target Interaction
Molecular docking simulations provide valuable insights into the plausible binding modes of Eprazinone within the active sites of its target proteins, guiding further experimental work.
This workflow outlines the computational steps to predict the binding conformation and affinity of Eprazinone to a target like PDE4.
Step-by-Step Methodology:
-
Target Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., human PDE4) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D structure of the Eprazinone molecule. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Binding Site Definition: Identify the catalytic active site or allosteric binding pocket on the target protein based on existing literature or co-crystallized ligands. Define a "grid box" that encompasses this entire site for the docking algorithm.
-
Molecular Docking: Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of Eprazinone within the defined binding site. The program will score each "pose" based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Interpretation: Analyze the top-scoring poses to identify the most likely binding mode. Examine the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between Eprazinone and the amino acid residues of the protein. This analysis helps explain the basis of its binding affinity and selectivity.
Conclusion
This compound is a clinically effective mucolytic and bronchodilator whose therapeutic action is rooted in a well-defined, albeit complex, molecular structure and a dual-target binding profile. Its ability to inhibit PDE4 and weakly antagonize the NK1 receptor provides a synergistic mechanism that reduces airway inflammation, relieves bronchospasm, and improves mucociliary clearance. The experimental and computational protocols detailed herein offer a robust framework for researchers to further investigate Eprazinone and develop next-generation respiratory therapeutics with improved potency and selectivity. A comprehensive understanding of its structure-activity relationship remains a cornerstone of such future endeavors.
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Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. (2023, January 13). (URL: [Link])
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Technical Guide: Pharmacological Profile of Eprazinone Dihydrochloride
Topic: Pharmacological Profile of Eprazinone Dihydrochloride as a Mucolytic Agent Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprazinone dihydrochloride (Eprazinone di-HCl) is a synthetic piperazine derivative exhibiting a unique dual-mechanism pharmacological profile. Unlike classical mucolytics (e.g., N-acetylcysteine) that function primarily through direct sulfhydryl-mediated disulfide bond cleavage, Eprazinone functions as both a mucolytic agent and a Neurokinin-1 Receptor (NK1R) antagonist . This guide delineates the compound’s physicochemical identity, pharmacodynamics, pharmacokinetics, and validated experimental workflows for assessing its efficacy in respiratory pathology.
Chemical & Physicochemical Identity
Understanding the solid-state and solution chemistry of this compound is a prerequisite for reproducible formulation and in vitro assay design.
| Parameter | Specification |
| IUPAC Name | 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride |
| CAS Number | 10402-53-6 |
| Molecular Formula | C₂₄H₃₂N₂O₂[1][2][3] · 2HCl |
| Molecular Weight | 453.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in ethanol; Sparingly soluble in acetone. |
| Melting Point | ~160°C (Decomposition) |
| pKa | Basic nitrogen centers (piperazine ring) typically exhibit pKa values ~5.0 and ~9.0. |
Formulation Note: Due to the hygroscopic nature of the dihydrochloride salt, storage in desiccated conditions at -20°C is critical to prevent hydrolysis-induced degradation.
Pharmacodynamics: Mechanism of Action (MOA)
Eprazinone operates via a "Dual-Hit" mechanism that targets both the rheology of the mucus and the neurogenic inflammation driving hypersecretion.
Primary Mechanism: Mucolytic & Secretolytic Activity
-
Glycoprotein Network Disruption: Eprazinone alters the viscoelastic properties of bronchial secretions. While it lacks a free thiol group for direct disulfide reduction, it disrupts the non-covalent interactions (hydrogen bonding and hydrophobic entanglement) within the mucin (MUC5AC/MUC5B) polymer network.
-
Secretolysis: It modulates the activity of goblet cells and submucosal glands, shifting secretion from viscous, mucin-rich fluids to serous, watery fluids. This restores the sol-layer depth, facilitating ciliary beating.
Secondary Mechanism: NK1 Receptor Antagonism
Eprazinone acts as a ligand for the Neurokinin-1 Receptor (NK1R).
-
Effect: By blocking SP, Eprazinone inhibits the neurogenic inflammatory cascade. Substance P is a potent inducer of mucus hypersecretion and bronchoconstriction; thus, antagonism reduces the production of mucus at the source while relaxing bronchial smooth muscle.
MOA Signaling Pathway
Figure 1: Dual mechanism of action showing NK1R antagonism (preventing hypersecretion) and direct physicochemical alteration of mucus rheology.
Pharmacokinetics (ADME)
The pharmacokinetic profile of Eprazinone supports a multi-dose regimen, typically requiring administration 2-3 times daily due to rapid metabolic clearance.
| Parameter | Data | Notes |
| Absorption | Rapidly absorbed orally | |
| Bioavailability | Moderate | Subject to first-pass hepatic metabolism. |
| Distribution | Wide tissue distribution | Lipophilic nature of the base allows penetration into bronchial tissue. |
| Metabolism | Extensive Hepatic | Major pathways: Hydrolysis, N-dealkylation, and piperazine ring cleavage. |
| Excretion | Renal (Urine) | Excreted primarily as inactive metabolites. |
| Half-Life ( | Est. 3–6 hours | Requires TID (three times daily) dosing for steady-state maintenance. |
Experimental Methodologies
To validate the mucolytic efficacy of this compound, researchers should utilize a Dual-Phase Validation Protocol combining rheology with functional biological assays.
Phase A: In Vitro Mucin Viscosity Reduction Assay
Objective: Quantify the reduction in viscoelastic moduli (
Materials:
-
Bovine Submaxillary Mucin (BSM) or Porcine Gastric Mucin (PGM) (Type III).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Cone-and-Plate Rheometer.
-
This compound stock (100 mM in water).
Protocol:
-
Mucin Gel Preparation: Reconstitute BSM in PBS to a concentration of 15% (w/v). Stir gently at 4°C for 24 hours to ensure full hydration without shearing the polymer chains.
-
Treatment: Aliquot mucin gel into test groups:
-
Control: Vehicle (PBS).
-
Reference: N-Acetylcysteine (10 mM).
-
Test: this compound (Titration: 10 µM, 100 µM, 1 mM).
-
-
Incubation: Incubate samples at 37°C for 30 minutes.
-
Rheometry: Load sample onto the rheometer (Cone angle 1°, Diameter 40mm).
-
Perform a Frequency Sweep (0.1 to 10 Hz) at constant strain (1%).
-
-
Data Analysis: Plot Storage Modulus (
) vs. Frequency. A significant decrease in compared to control indicates mucolytic activity (liquefaction).
Phase B: Ex Vivo Ciliary Beat Frequency (CBF) Recovery
Objective: Assess the ability of Eprazinone to restore ciliary function inhibited by viscous mucus or inflammatory mediators.
Protocol:
-
Tissue Culture: Isolate tracheal epithelial cells (murine or human ALI cultures).
-
Stress Induction: Treat cells with Substance P (100 nM) to induce neurogenic inflammation and mucus hypersecretion, or apply a viscous mucus load.
-
Treatment: Apply this compound (10–50 µM) to the apical surface.
-
Imaging: Use high-speed video microscopy (>100 fps) to capture ciliary motion.
-
Analysis: Use Fast Fourier Transform (FFT) analysis to calculate CBF (Hz).
-
Success Criteria: Restoration of CBF to baseline levels (approx. 12–15 Hz).
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating physicochemical (Rheology) and biological (Ciliary Function) efficacy.
Safety & Toxicology Profile
While Eprazinone is an established therapeutic, rigorous safety profiling is required for new formulations.
-
Acute Toxicity (LD50):
-
Rat (Oral): 763 mg/kg [Source: EPA/NLM].
-
Mouse (Oral): ~500–700 mg/kg (Variation exists across datasets; conservative estimate recommended).
-
-
Adverse Events (Clinical): Primarily gastrointestinal (nausea, epigastric pain) due to local irritation, and rare cases of fixed drug eruptions.
-
Contraindications: History of convulsive disorders (due to piperazine moiety) and severe hepatic impairment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Eprazinone dihydrochloride. Retrieved from [Link]
-
Constantin, M., et al. (1974). Absorption, distribution and excretion of eprazinone in animals. Arzneimittelforschung, 24(11):1793-8. (Referenced via PubMed: [Link])
-
Spitzer, W. (1980). The efficacy of eprazinone dihydrochloride (Eftapan) in double-blind studies. Fortschr Med, 98(22):871-4. (Referenced via PubMed: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]
- 3. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Mucolytic Activity of Eprazinone di-HCl
Executive Summary
Eprazinone dihydrochloride (Eprazinone di-HCl) represents a distinct class of mucoactive agents derived from piperazine.[1] Unlike classical thiol-based mucolytics (e.g., N-Acetylcysteine) that function primarily through the chemical reduction of disulfide bonds, Eprazinone operates as a mucoregulator . Its mechanism involves a dual-action pathway: the physicochemical disruption of mucin glycoprotein networks via non-covalent interactions and a pharmacological secretolytic effect that alters the sol-gel ratio of bronchial secretions.
This guide provides a rigorous technical framework for evaluating the in vitro activity of this compound, focusing on rheological normalization rather than simple liquefaction.
Part 1: Physicochemical Basis & Mechanism of Action[2]
Chemical Identity[1][2][3]
-
IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride[1][3]
-
Molecular Formula:
[3] -
Solubility Profile: Highly soluble in water and ethanol; acidic in aqueous solution due to the HCl salt form.
Mechanistic Pathway: The "Mucoregulator" Paradigm
Eprazinone does not possess a free thiol (-SH) group. Therefore, it does not cleave mucin disulfide bridges directly. Instead, it acts through ionic and hydrophobic disruption .
-
Network Destabilization: The piperazine moiety interacts with the negatively charged sialic acid and sulfate residues on the mucin polymer backbone. This interferes with the hydrogen bonding and ionic cross-linking that stabilizes the mucus gel.
-
Hydration Shift: By altering the ionic environment within the mucin matrix, Eprazinone facilitates water intercalation, swelling the gel matrix and reducing the storage modulus (
). -
Secretolysis (Cellular Level): While primarily an in vivo effect, in tissue culture models, Eprazinone has been observed to shift secretion from viscous sulfomucins to more fluid sialomucins.
Diagram 1: Molecular Interaction & Rheological Impact
Caption: Eprazinone disrupts mucin gel architecture through non-covalent ionic and hydrophobic interference, leading to matrix swelling and viscosity reduction.
Part 2: Experimental Protocols
To validate the efficacy of this compound, researchers must utilize a self-validating rheological workflow. Simple flow cup viscometry is insufficient for non-Newtonian fluids like mucus.
Protocol A: Preparation of Artificial Sputum Medium (ASM)
Rationale: Patient sputum is highly variable.[4] ASM provides a standardized, reproducible substrate for in vitro benchmarking.
Reagents:
-
Mucin: Porcine Gastric Mucin (Type II), 4.0% w/v.
-
DNA: Salmon Sperm DNA, 0.4% w/v (mimics purulence).
-
Matrix: Egg yolk emulsion (0.5% v/v) + KCl (50 mM) + NaCl (100 mM).
-
Buffer: Tris-buffered saline (pH 7.4).
Procedure:
-
Dissolve mucin and DNA in buffer under constant stirring at 4°C for 12 hours (prevents degradation).
-
Add salts and egg yolk emulsion.
-
Adjust pH to 7.0–7.4.
-
Allow gel to mature for 4 hours at 37°C before use.
Protocol B: Comparative Rheometry (Oscillatory Sweep)
Rationale: Measures the breakdown of the gel structure (Elastic Modulus
Equipment: Cone-and-Plate Rheometer (e.g., Anton Paar or TA Instruments). Geometry: 40mm Cone, 2° angle.
Workflow:
-
Baseline: Load 500 µL ASM. Perform a frequency sweep (0.1–10 Hz) to establish baseline
. -
Treatment:
-
Group A: Control (PBS).
-
Group B: this compound (100 µM).
-
Group C: N-Acetylcysteine (100 µM) [Positive Control].
-
-
Incubation: Incubate directly on the plate (with solvent trap to prevent evaporation) at 37°C for 15, 30, and 60 minutes.
-
Measurement: Measure Viscosity (
) at a constant shear rate of 10 (mimics ciliary beat) and 100 (mimics cough).
Diagram 2: Rheological Validation Workflow
Caption: Step-by-step rheological profiling to quantify mucolytic efficacy against standard controls.
Part 3: Data Analysis & Interpretation
Expected Rheological Profile
Eprazinone exhibits a different kinetic profile compared to NAC. While NAC causes a rapid, sharp drop in viscosity (often destroying the gel structure entirely), Eprazinone typically shows a gradual, sustained reduction .
Table 1: Comparative In Vitro Viscosity Reduction (Simulated Data)
| Parameter | Control (PBS) | This compound (100 µM) | N-Acetylcysteine (100 µM) | Interpretation |
| Viscosity ( | -2% | -15% | -40% | NAC acts faster due to direct bond cleavage. |
| Viscosity ( | -4% | -35% | -55% | Eprazinone achieves significant reduction over time. |
| Elastic Modulus ( | High (Gel) | Moderate (Weak Gel) | Low (Liquid) | Eprazinone retains some elasticity (crucial for ciliary transport). |
| Solubility in Acidic Mucus | N/A | High | Moderate | Eprazinone remains active in acidic inflammatory environments. |
Critical Analysis: The "Mucokinetic" Advantage
A complete liquefaction of mucus (as seen with high-dose NAC) can sometimes be detrimental, causing secretions to pool in the alveoli ("drowning effect").
-
Eprazinone's Advantage: By reducing viscosity while maintaining a degree of elasticity (
), Eprazinone ensures that the mucus can still couple mechanically with cilia, facilitating effective mucociliary clearance.
Part 4: Troubleshooting & Optimization
-
pH Sensitivity: this compound is an acid salt. When added to unbuffered sputum samples, it may lower the pH, potentially precipitating mucins artificially.
-
Solution: Always use a buffered system (PBS or HEPES) to maintain pH ~7.4 during the assay.
-
-
Concentration Quenching: High concentrations of DNA (in purulent sputum) can competitively bind Eprazinone due to charge interactions.
-
Solution: If testing on CF sputum (high DNA), increase Eprazinone concentration to 200–300 µM to saturate DNA binding sites before mucin interaction occurs.
-
-
Solvent Trap: Rheological measurements at 37°C are prone to evaporation artifacts, which artificially increase viscosity.
-
Solution: Use a solvent trap or a thin layer of mineral oil around the sample edge.
-
References
-
PubChem. (2025).[5][3] Eprazinone dihydrochloride | C24H34Cl2N2O2.[3] National Library of Medicine. [Link]
-
Lai, S. K., et al. (2009). Micro- and macrorheology of mucus. Advanced Drug Delivery Reviews. (Cited for Rheology Protocol standards). [Link]
-
Rubin, B. K. (2007). Mucolytics, expectorants, and mucokinetic medications. Respiratory Care. (Cited for classification of mucoregulators). [Link]
-
DrugBank. (2025).[5] Eprazinone: Pharmacology and Interactions. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. [The efficacy of eprazinone dihydrochloride (Eftapan) in double-blind studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Airway Mucus Rheology: Physical Insights for Navigating through Health to Pathology and Clinical Applications [arxiv.org]
- 5. Eprazinone | C24H32N2O2 | CID 3245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Estimation of Eprazinone Dihydrochloride
Abstract & Scope
This technical guide details the systematic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Eprazinone dihydrochloride (Eprazinone di-HCl) in bulk drug substances and pharmaceutical formulations.[1] Eprazinone, a piperazine derivative with mucolytic and antitussive properties, presents specific chromatographic challenges due to its basic nature and dihydrochloride salt form.
This protocol addresses these challenges through a "Quality by Design" (QbD) approach, optimizing stationary phase selection, mobile phase pH, and organic modifiers to achieve high resolution, symmetry, and sensitivity. The final method is validated according to ICH Q2(R1) guidelines.
Physicochemical Profiling & Mechanistic Strategy
Before initiating chromatographic trials, the physicochemical properties of the analyte must dictate the method parameters.
Structural Analysis[1]
-
IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride.[1][3][4]
-
Molecular Formula:
[1] -
Key Functional Groups:
Chromatographic Challenges & Solutions
| Property | Chromatographic Consequence | Technical Solution |
| Basicity (pKa) | Strong interaction with residual silanols on silica columns, leading to peak tailing.[1] | Low pH Buffer: Use Phosphate buffer pH 3.0 to suppress silanol ionization ( |
| Solubility | Slightly soluble in water; soluble in Methanol/DMSO.[1] | Diluent Selection: Use Methanol or Mobile Phase as diluent to ensure recovery.[1] |
| Chromophore | Aromatic ketone (Propiophenone).[1][7] | UV Detection: Scan 200–400 nm. Expected |
Experimental Protocol: Method Development
Instrumentation & Reagents[1][10]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.
-
Column:
Stationary Phase (End-capped is critical).[1] Recommended: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).[1] -
Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Step 1: Determination of Detection Wavelength
Procedure:
-
Prepare a standard solution of this compound (
) in Methanol.[1] -
Scan from 200 nm to 400 nm using a UV-Visible Spectrophotometer.[1]
-
Observation: The propiophenone moiety typically exhibits a primary absorption band near 254 nm .[1]
-
Decision: Set HPLC detector to 254 nm for maximum sensitivity.
Step 2: Mobile Phase Optimization
To achieve separation with a Tailing Factor (
-
Trial A (Neutral): Water:ACN (50:50).[1] Result: Broad peaks, severe tailing due to silanol interaction.[1]
-
Trial B (Acidic - Formic Acid): 0.1% Formic Acid:ACN. Result: Improved shape, but potential drift in retention time.[1]
-
Trial C (Buffered - Recommended): Phosphate Buffer (pH 3.0):ACN. Result: Sharp peaks, stable baseline, robust retention.
Final Optimized Chromatographic Conditions
This method is the "Gold Standard" for routine QC analysis.[1]
| Parameter | Condition |
| Mobile Phase | Buffer : Acetonitrile (60 : 40 % v/v) |
| Buffer Prep | 20mM |
| Column | |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detection | UV @ 254 nm |
| Run Time | 10 - 15 minutes |
| Column Temp | Ambient ( |
Visual Workflows
Method Development Logic
The following diagram illustrates the decision matrix used to arrive at the optimized method.
Figure 1: Decision tree for HPLC method development, highlighting the shift from neutral to acidic aqueous phases to correct peak tailing.
Sample Preparation & Extraction
For pharmaceutical formulations (tablets), efficient extraction is required to separate the active ingredient from excipients.
Figure 2: Extraction protocol for this compound from solid dosage forms.
Method Validation (ICH Q2)
To ensure the method is reliable for regulatory submission, the following validation parameters must be executed.
System Suitability
Inject the standard solution six times.[1]
-
RSD of Peak Area:
[8] -
Theoretical Plates (N):
-
Tailing Factor (T):
Linearity
Prepare a series of standard solutions (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike placebo powder with known amounts of Eprazinone (50%, 100%, 150% levels).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Robustness
Deliberately vary parameters to test method stability:
-
Flow Rate:
-
Mobile Phase pH:
units[1] -
Organic Composition:
-
Note: Basic drugs are sensitive to pH changes near their pKa; however, at pH 3.0, Eprazinone is fully ionized, making the method robust against small pH shifts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 2.0) | Silanol interaction or Column aging.[1] | Ensure buffer pH is |
| Retention Drift | Temperature fluctuation or Mobile phase evaporation.[1] | Use a column oven ( |
| High Backpressure | Particulate matter in sample.[1] | Filter all samples through 0.45 µm Nylon/PVDF filters. Check guard column.[1] |
| Split Peaks | Solvent mismatch. | Ensure the sample diluent matches the mobile phase (or is weaker).[1] Avoid pure MeOH injection if possible.[1] |
References
-
PubChem. (2023).[1] Eprazinone dihydrochloride | C24H34Cl2N2O2.[1][2] National Library of Medicine. Retrieved from [Link][1]
-
SIELC Technologies. (2018).[1] Separation of Eprazinone on Newcrom R1 HPLC column.[1][9] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Kumbhar, M., et al. (2018).[1] HPLC Method Development and Validation for Estimation of Eperisone Hydrochloride. International Journal of Pharmaceutical Research and Technology.[1] Retrieved from [Link]
Sources
- 1. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Eprazinone [drugfuture.com]
- 4. This compound | C24H33ClN2O2 | CID 22719246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eprazinone dihydrochloride CAS#: 10402-53-6 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Eprazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Application Note: Scalable Synthesis of Eprazinone Dihydrochloride
Abstract & Scope
Eprazinone dihydrochloride is a non-narcotic antitussive and mucolytic agent characterized by its unique piperazine scaffold substituted with a 2-ethoxy-2-phenylethyl moiety.[1] Unlike centrally acting opioids, it functions via the neurokinin-1 receptor (NK1R) blockade and bronchial antispasmodic mechanisms.
This Application Note provides a rigorous, scalable protocol for the chemical synthesis of Eprazinone Dihydrochloride. It details the convergent synthesis strategy, critical process parameters (CPPs), and analytical validation required for pharmaceutical-grade development. The route utilizes a Mannich condensation as the pivotal coupling step, ensuring high atom economy and structural fidelity.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a convergent process involving two key phases:
-
Phase A: Construction of the N-(2-ethoxy-2-phenylethyl)piperazine intermediate.
-
Phase B: Mannich condensation of the intermediate with propiophenone and a formaldehyde source.
Reaction Pathway Diagram[3][4]
Caption: Convergent synthesis pathway for Eprazinone 2HCl highlighting the regioselective epoxide opening and Mannich coupling.
Materials & Reagents
High-purity reagents are essential to minimize side-reaction byproducts (e.g., bis-Mannich bases).
| Reagent | CAS No.[2][3][4][5][6] | Grade | Role |
| Propiophenone | 93-55-0 | >99% | Starting Ketone |
| Piperazine (Anhydrous) | 110-85-0 | >99% | Amine Scaffold |
| Styrene Oxide | 96-09-3 | >98% | Side-chain Precursor |
| Trioxymethylene (Trioxane) | 110-88-3 | 98% | Formaldehyde Source |
| Thionyl Chloride | 7719-09-7 | Reagent | Chlorinating Agent |
| Ethanol (Absolute) | 64-17-5 | ACS | Solvent / Reactant |
| Hydrochloric Acid | 7647-01-0 | 37% / Gas | Catalyst / Salt Former |
Experimental Protocol
Phase A: Synthesis of 1-(2-ethoxy-2-phenylethyl)piperazine
This intermediate is constructed via the regioselective opening of styrene oxide followed by chlorination and amination.
Step A1: Preparation of 2-Ethoxy-2-phenylethanol
Mechanism: Acid-catalyzed ring opening of styrene oxide favors attack at the benzylic position (C1) by ethanol due to stabilization of the developing positive charge.
-
Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and thermometer.
-
Reaction: Charge Ethanol (300 mL) and conc. H₂SO₄ (1 mL). Heat to 50°C.
-
Addition: Dropwise add Styrene Oxide (120.1 g, 1.0 mol) over 60 minutes. Maintain temp < 60°C.
-
Completion: Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Neutralize with NaHCO₃, filter salts, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the alcohol.
-
Target Yield: 85-90%
-
Appearance: Colorless oil.
-
Step A2: Chlorination to 1-Chloro-2-ethoxy-2-phenylethane
-
Setup: 500 mL RBF with gas trap (SO₂/HCl evolution).
-
Reaction: Dissolve product from A1 (166 g, 1.0 mol) in Chloroform (200 mL).
-
Addition: Add Thionyl Chloride (130.9 g, 1.1 mol) dropwise at 0-5°C.
-
Heating: Allow to warm to RT, then reflux for 3 hours.
-
Workup: Evaporate solvent and excess SOCl₂. The crude chloride is used directly or purified by vacuum distillation.
Step A3: N-Alkylation of Piperazine
Critical Control: Use a large excess of piperazine (3-5 eq) to prevent the formation of N,N'-bis(2-ethoxy-2-phenylethyl)piperazine.
-
Reaction: In a 2L flask, dissolve Anhydrous Piperazine (258 g, 3.0 mol) in Ethanol (600 mL) at reflux.
-
Addition: Dropwise add 1-Chloro-2-ethoxy-2-phenylethane (184.5 g, 1.0 mol) over 2 hours.
-
Duration: Reflux for an additional 6 hours.
-
Workup: Cool to RT. Filter off Piperazine Hydrochloride byproduct. Concentrate filtrate.
-
Purification: Distill excess piperazine (high vacuum). The residue is the target mono-substituted piperazine.
-
Salt Formation (Optional but recommended): Convert to dihydrochloride for storage/stability by treating with HCl/EtOH.
-
Intermediate: 1-(2-ethoxy-2-phenylethyl)piperazine dihydrochloride.[6]
-
Phase B: Mannich Condensation (The Coupling)
This step couples the ketone, aldehyde, and secondary amine.
Stoichiometry:
-
Amine Salt: 0.20 mol
-
Propiophenone: 0.25 mol (1.25 eq)
-
Trioxymethylene: 0.25 mol (equivalent to 0.75 mol HCHO)
Protocol:
-
Charging: In a 500 mL RBF, combine:
-
Reaction: Heat the mixture to reflux (approx. 78°C).
-
Monitoring: Maintain reflux for 4-5 hours. The reaction mixture will initially be heterogeneous and may clear as the Mannich base forms.
-
Crystallization: Cool the mixture slowly to 0-5°C. The Eprazinone dihydrochloride should crystallize directly from the reaction matrix.
-
Filtration: Filter the white crystalline solid.
-
Washing: Wash the cake with cold Acetone (2 x 50 mL) to remove unreacted propiophenone.
Phase C: Purification & Salt Formation
If the direct crystallization yields impure product, or if the free base was isolated, follow this recrystallization step.
-
Recrystallization: Dissolve the crude salt in hot Methanol containing 10% water.
-
Polishing: Treat with activated carbon (5% w/w) for 15 mins, then filter hot through Celite.
-
Crystallization: Cool to RT, then to 4°C.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Physical Properties of Product:
-
Melting Point: 201°C (Anhydrous form) [1]; 160°C (Hydrate/Polymorph) [2].
-
Solubility: Soluble in water (slight), methanol; insoluble in ether.
Analytical Validation
Trustworthiness is established through rigorous characterization.
| Test | Method | Acceptance Criteria |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; integration of ethoxy/phenyl protons. |
| Purity | HPLC (C18, MeOH/Buffer) | > 99.0% area |
| Chloride Content | Titration (AgNO3) | 15.5% - 16.5% (Theoretical for 2HCl: 15.6%) |
| Loss on Drying | Gravimetric | < 0.5% (for anhydrous) |
Key NMR Signals (Predicted):
- 1.1 (t, 3H, Ethoxy-CH3)
- 1.2 (d, 3H, CO-CH(CH3)-)
- 3.3-3.6 (m, Piperazine protons)
- 4.5 (dd, 1H, Ph-CH-O)
- 7.2-8.0 (m, 10H, Aromatic protons)
Troubleshooting & Safety
Critical Process Parameters (CPPs)
-
Moisture Control: The Mannich reaction is reversible; however, in acidic ethanol, the equilibrium favors the product. Excessive water can hinder crystallization.
-
Stoichiometry: Excess formaldehyde is required to drive the reaction, but too much can lead to polymer formation.
-
Temperature: Do not exceed 85°C during workup to prevent degradation of the Mannich base (retro-Mannich).
Safety Hazards[1][5][8]
-
Styrene Oxide: Potential carcinogen and skin sensitizer. Handle in a fume hood.
-
Thionyl Chloride: Releases HCl and SO₂. Corrosive.
-
Eprazinone: Bioactive compound (antitussive).[3][7] Avoid inhalation of dust.
References
- Toffel-Nadolny, P., & Gielsdorf, W. (1973). Physical properties and analytical data of Eprazinone. Arzneimittel-Forschung, 23, 308.
-
Mauvernay, R. Y. (1969). Derivatives of piperazine and process for their preparation. U.S. Patent 3,448,192 .[1]
-
Fengchen Group.[5] (2023).[8] Eprazinone Hydrochloride Product Monograph.
-
National Center for Biotechnology Information. (2023).[8] PubChem Compound Summary for CID 73356, Eprazinone hydrochloride.
-
VulcanChem. (2023). Synthesis of substituted piperazines.
Sources
- 1. Eprazinone | C24H32N2O2 | CID 3245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Eprazinone dihydrochloride CAS#: 10402-53-6 [m.chemicalbook.com]
- 5. Eprazinone Hcl (Eprazinone Hydrochloride) BP EP USP CAS 10402-53-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oarjbp.com [oarjbp.com]
Application Note: Preparation of Accurate and Stable Eprazinone Dihydrochloride Standard Stock Solutions for Analytical Quantification
Introduction: The Analytical Imperative for Precision
Eprazinone dihydrochloride (di-HCl) is a compound recognized for its mucolytic, secretolytic, and antitussive properties, making it a subject of interest in respiratory-related drug research and development.[1][2] Accurate quantification of Eprazinone in various matrices—from formulation development to pharmacokinetic studies—is fundamental to generating reliable and reproducible data. The foundation of such quantification lies in the preparation of precise and stable standard stock solutions.
This document serves as a comprehensive technical guide for researchers, analytical chemists, and drug development professionals. It moves beyond a simple set of instructions to provide a framework grounded in first principles of analytical chemistry. The goal is to empower the user to not only execute the protocol but also to understand the causality behind each step, ensuring the integrity and validity of their analytical standards. The reliability of high-performance analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is directly contingent upon the quality of the reference standards used for calibration.[3][4]
Physicochemical Profile of Eprazinone Dihydrochloride
A thorough understanding of the analyte's properties is a prerequisite for the successful preparation of a standard solution. These characteristics dictate the choice of solvent, handling procedures, and storage conditions.
| Property | Value | Source(s) |
| Chemical Name | 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride | [2][] |
| CAS Number | 10402-53-6 | [2][6] |
| Molecular Formula | C₂₄H₃₂N₂O₂ · 2HCl | [2][6][7] |
| Molecular Weight | 453.45 g/mol | [2][7] |
| Appearance | White to off-white crystalline solid | [][8] |
| Solubility (approx.) | Water: 14.3 - 25 mg/mL (Sonication may be required) DMSO: ~1 - 6.25 mg/mL (Use fresh, anhydrous DMSO; heating/sonication may aid dissolution) Methanol: Slightly soluble Ethanol: Insoluble | [1][][9][10] |
| Recommended Storage (Solid) | Store at 2-8°C or -20°C as per supplier Certificate of Analysis (CoA) | [2][][6] |
| Stock Solution Stability | -80°C: Up to 6 months -20°C: Up to 1 month | [1] |
Core Principles for Ensuring Standard Integrity
The preparation of an analytical standard is a meticulous process where each step is a potential source of error. Adherence to core principles transforms a routine procedure into a self-validating system.
-
Primacy of the Reference Material : Always begin with a high-purity primary standard from a reputable supplier.[11] The material must be accompanied by a Certificate of Analysis (CoA) that explicitly states its purity or assay value. This value is not 100% by default and must be used in concentration calculations.
-
Solvent Selection : The ideal solvent must meet several criteria:
-
High Solubilizing Power : It must completely dissolve the analyte at the target concentration without heating, if possible.
-
Inertness : The solvent must not react with or cause degradation of the analyte.
-
Purity : Use only HPLC-grade or higher purity solvents to avoid introducing interfering impurities.[11]
-
Method Compatibility : The solvent must be compatible with the subsequent analytical technique (e.g., miscible with the mobile phase in HPLC).
-
-
Gravimetric and Volumetric Precision : The accuracy of the final concentration is dependent on the precision of the initial measurements.
-
Weighing : Use a calibrated, 5-place analytical balance (0.01 mg) for weighing the standard. Weigh a sufficient amount (e.g., >10 mg) to minimize the relative error of the balance.[11][12]
-
Volume : Exclusively use Class A calibrated volumetric flasks for the preparation of stock solutions.[12] Ensure glassware is scrupulously clean and dry before use.[11]
-
Workflow for Standard Solution Preparation
The following diagram outlines the critical stages in the preparation and lifecycle of an Eprazinone di-HCl standard solution.
Caption: Workflow from receipt of standard to analytical use.
Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution
This protocol describes the preparation of 10 mL of a nominal 1.0 mg/mL this compound stock solution. The final, exact concentration must be calculated based on the actual weight and standard purity.
5.1 Materials and Equipment
-
Eprazinone dihydrochloride primary reference standard (with CoA)
-
HPLC-grade Methanol (or Deionized Water, if preferred and validated)
-
Calibrated 5-place analytical balance (± 0.01 mg)
-
10 mL Class A volumetric flask
-
Weighing paper or boat
-
Spatula
-
Glass funnel
-
Pasteur pipette
-
Ultrasonic bath
-
Amber cryovials for aliquoting
5.2 Step-by-Step Methodology
-
Pre-Preparation : Remove the this compound standard container from its storage location (e.g., 2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing : On the analytical balance, carefully weigh approximately 10.0 mg of the this compound standard onto a piece of weighing paper. Record the exact weight to four decimal places (e.g., 10.04 mg).
-
Transfer : Carefully transfer the weighed powder into the 10 mL Class A volumetric flask using a clean, dry funnel. Tap the funnel and weighing paper gently to ensure a quantitative transfer.
-
Initial Dissolution : Add approximately 7 mL (70% of the final volume) of the selected solvent (e.g., Methanol) to the flask. Swirl the flask gently to wet the powder.
-
Complete Dissolution : Cap the flask and place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[10] Visually inspect the solution against a dark background to confirm that no particulate matter remains. The solution should be clear and colorless.
-
Dilution to Volume : Once the solution is at room temperature, carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus is exactly on the calibration mark of the flask.
-
Homogenization : Cap the flask securely and homogenize the solution by inverting it slowly 15-20 times. This step is critical for ensuring a uniform concentration.[13]
-
Concentration Calculation : Calculate the precise concentration of the stock solution using the following formula:
Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Final Volume (mL)
-
Example: If the actual weight was 10.04 mg, the purity from the CoA is 99.2% (or 0.992), and the volume is 10.0 mL: (10.04 mg × 0.992) / 10.0 mL = 0.996 mg/mL
-
5.3 Quality Control and Labeling
-
Labeling : Immediately label the stock solution container with the compound name, calculated concentration, solvent, preparation date, and analyst's initials.[12]
-
Documentation : Record all preparation details, including the standard's lot number, exact weight, final volume, and calculated concentration, in a laboratory notebook.
Storage, Stability, and Usage
The long-term viability of your analytical results depends on the proper storage and handling of these stock solutions.
-
Storage : Based on available data, stock solutions of this compound should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) .[1] Storing in amber containers or protecting from light is a general best practice.
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the primary stock solution should be immediately divided into smaller, single-use aliquots in appropriately labeled cryovials.[11]
-
Usage : When needed, remove a single aliquot from the freezer, allow it to thaw completely and come to room temperature, and vortex briefly before use. Never re-freeze a thawed aliquot. Discard any unused portion.
Protocol: Preparation of Working Standard Solutions
Working standards for generating a calibration curve are prepared by serially diluting the primary stock solution.
-
Plan Dilution Scheme : Determine the required concentration range for your calibration curve (e.g., for an HPLC assay, this might be 1 µg/mL to 100 µg/mL).
-
Prepare Intermediate Standard : It is often practical to first prepare an intermediate dilution from the primary stock. For example, dilute 1.0 mL of the ~1.0 mg/mL primary stock to 10.0 mL with the mobile phase to create a ~100 µg/mL intermediate standard.
-
Serial Dilutions : Use the intermediate standard to prepare the series of working standards. Ensure you use calibrated pipettes and Class A volumetric flasks for all dilutions.[13]
Conclusion
The preparation of Eprazinone dihydrochloride standard solutions is a foundational analytical procedure that demands meticulous attention to detail. By integrating an understanding of the compound's physicochemical properties with core principles of gravimetric and volumetric accuracy, scientists can produce reliable and stable standards. The protocols and best practices outlined in this guide provide a robust framework for minimizing error and ensuring the integrity of quantitative analytical data, thereby upholding the standards of scientific rigor in research and development.
References
-
Jooken, E. (2017, March 30). How to make a reference solution for HPLC analysis. Quora. [Link]
-
Mastelf. (2024, July 30). How to Make a Reference Solution for HPLC Analysis. Mastelf Technologies. [Link]
-
Alwsci. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Alwsci Technologies. [Link]
-
Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Pharmaguideline. [Link]
-
Fengchen Group. (n.d.). Eprazinone Hcl (Eprazinone Hydrochloride) BP EP USP CAS 10402-53-6. Fengchen Group. [Link]
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Scribd. [Link]
-
Merck Index. (n.d.). Eprazinone. Merck Index. [Link]
-
U.S. Food and Drug Administration. (n.d.). eprazinone hydrochloride. FDA. [Link]
-
PharmaCompass. (n.d.). eprazinone dihydrochloride. PharmaCompass. [Link]
-
MDPI. (2024, January 1). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
PubChem. (n.d.). Eprazinone Hydrochloride. National Center for Biotechnology Information. [Link]
-
SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]
-
RVS College of Pharmaceutical Sciences. (2024, September 6). Analytical Method Development And Validation Of RP – HPLC For The Simultaneous Estimation Of Vonoprazan And Domperidone In Pharmaceutical Dosage Form. RVS College of Pharmaceutical Sciences. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies [mdpi.com]
- 4. scispace.com [scispace.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eprazinone dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Eprazinone dihydrochloride | Neurokinin receptor | TargetMol [targetmol.com]
- 11. quora.com [quora.com]
- 12. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 13. mastelf.com [mastelf.com]
Application Notes and Protocols for Enhancing the Aqueous Solubility of Eprazinone Dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established techniques to enhance the aqueous solubility of Eprazinone dihydrochloride (di-HCl), a mucolytic and bronchodilator agent. Eprazinone di-HCl, while formulated as a salt to improve its solubility, can still present challenges in achieving desired concentrations in aqueous buffers for in vitro assays, pre-formulation studies, and formulation development. These application notes detail the theoretical underpinnings and provide step-by-step protocols for four key solubility enhancement strategies: pH modification, co-solvency, complexation with cyclodextrins, and the use of surfactants. Each protocol is designed as a self-validating system, incorporating analytical quantification to ascertain the degree of solubility improvement. Additionally, considerations for the stability of this compound under various stress conditions are discussed to ensure the integrity of the molecule throughout the experimental process.
Introduction to Eprazinone Dihydrochloride and its Solubility Profile
Eprazinone is a piperazine derivative that functions as a mucolytic and bronchodilator.[1] It is formulated as a dihydrochloride salt (Figure 1) to increase its aqueous solubility, a common strategy for amine-containing active pharmaceutical ingredients (APIs).[2][3] Despite this, its solubility is described as "slightly soluble" or "sparingly soluble" in water, which can be a limiting factor in various research and development stages.[][5] Reports on its aqueous solubility vary, with values of approximately 18 mg/mL and ≥37.95 mg/mL being cited.[6][7] This variability underscores the need for robust methods to control and enhance its solubility in specific buffer systems.
Figure 1: Chemical Structure of Eprazinone Dihydrochloride
A placeholder for the 2D structure of this compound.
The solubility of this compound is intrinsically linked to the pH of the aqueous medium due to the presence of two basic nitrogen atoms in the piperazine ring. As a dihydrochloride salt of a weak base, its solubility is generally higher at lower pH values where the amine groups are protonated. The predicted pKa of the Eprazinone free base is approximately 6.83, which indicates that the ionization state of the molecule, and thus its solubility, will change significantly across the physiological pH range.[3]
This guide will explore practical, laboratory-scale techniques to systematically evaluate and improve the solubility of this compound in aqueous buffers.
Foundational Protocols: Solubility Determination and Analysis
A prerequisite for any solubility enhancement study is a reliable method to determine the baseline solubility and quantify the improvements achieved. The following protocols for thermodynamic solubility determination and HPLC-based quantification are fundamental to the subsequent enhancement techniques.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This protocol establishes the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate buffer pH 5.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters (e.g., PTFE, PVDF)
-
Calibrated pH meter
-
HPLC system with UV detector (See Protocol 2)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume (e.g., 2 mL) of the selected buffer. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Dilute the filtrate with the mobile phase (from Protocol 2) to a concentration within the linear range of the calibration curve.
-
pH Measurement: Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.
-
Quantification: Analyze the diluted sample using the validated HPLC method described in Protocol 2 to determine the concentration of dissolved this compound.
Protocol 2: Quantification of Eprazinone by High-Performance Liquid Chromatography (HPLC)
This protocol provides a stability-indicating HPLC method for the accurate quantification of Eprazinone.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).[8]
-
Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and peak shape (a good starting point is 40:60 ACN:Water with 0.1% H₃PO₄).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 256 nm (based on methods for similar compounds like Eperisone HCl).[9]
-
Column Temperature: Ambient or controlled at 30°C.
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the calibration standards and the diluted solubility samples onto the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Eprazinone in the unknown samples using the regression equation from the calibration curve, accounting for the dilution factor.
Solubility Enhancement Technique 1: pH Modification
Scientific Principle: Eprazinone is a weak base with two protonatable nitrogen atoms within its piperazine ring. As a dihydrochloride salt, it is the fully protonated form. The solubility of such compounds is highly dependent on the pH of the medium. By adjusting the pH, the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the drug can be shifted. For a basic drug like Eprazinone, decreasing the pH will increase the proportion of the ionized species, thereby increasing its aqueous solubility.[10]
Protocol 3: Generation of a pH-Solubility Profile for this compound
This protocol determines the solubility of this compound across a range of pH values.
Materials:
-
This compound powder
-
Series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
All materials listed in Protocols 1 and 2.
Procedure:
-
Buffer Preparation: Prepare a series of buffers with a consistent ionic strength (e.g., 0.1 M) across the desired pH range.
-
Solubility Determination: For each buffer pH, perform the Thermodynamic Solubility Determination as described in Protocol 1.
-
Data Analysis: Quantify the dissolved Eprazinone concentration for each pH point using the HPLC method (Protocol 2).
-
Profile Generation: Plot the measured solubility (in mg/mL or molarity) on a logarithmic scale against the final measured pH of the saturated solution.
Caption: Workflow for generating a pH-solubility profile.
Expected Outcome & Interpretation: The resulting pH-solubility profile is expected to show high solubility at low pH values, which plateaus, and a significant decrease in solubility as the pH increases, particularly around the pKa values of the piperazine nitrogens. This profile is crucial for selecting appropriate buffer systems for future experiments and formulation development, ensuring the drug remains in solution.
Solubility Enhancement Technique 2: Co-solvency
Scientific Principle: Co-solvency involves the addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[11] Co-solvents work by reducing the polarity of the aqueous environment and disrupting the hydrogen-bonding network of water, which can reduce the energy required to solvate a lipophilic drug molecule.[12]
Protocol 4: Screening Co-solvents for this compound Solubility Enhancement
This protocol evaluates the effectiveness of various pharmaceutically acceptable co-solvents.
Materials:
-
This compound powder
-
Aqueous buffer at a fixed pH (e.g., PBS pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
All materials listed in Protocols 1 and 2.
Procedure:
-
Solvent System Preparation: Prepare a series of co-solvent systems by mixing the chosen aqueous buffer with each co-solvent at various volume percentages (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound using Protocol 1.
-
Data Analysis: Quantify the dissolved Eprazinone concentration for each co-solvent system using the HPLC method (Protocol 2).
-
Comparison: Plot the solubility of this compound as a function of the co-solvent percentage for each co-solvent tested.
Table 1: Example Data for Co-solvent Screening
| Co-solvent System (v/v) | Solubility of this compound (mg/mL) | Fold Increase |
| PBS pH 7.4 (Control) | 18.2 | 1.0 |
| 10% Ethanol in PBS | 25.5 | 1.4 |
| 20% Ethanol in PBS | 38.8 | 2.1 |
| 10% PG in PBS | 28.1 | 1.5 |
| 20% PG in PBS | 45.3 | 2.5 |
| 10% PEG 400 in PBS | 35.6 | 2.0 |
| 20% PEG 400 in PBS | 61.2 | 3.4 |
Causality and Insights: The choice of co-solvent and its concentration must be balanced with potential toxicity and compatibility with the intended application (e.g., in vitro cell assays). While DMSO is a powerful solvent, its concentration in cell-based assays must typically be kept below 0.5% to avoid cytotoxicity.[13] PEG 400 and Propylene Glycol are often preferred for their lower toxicity profiles.
Solubility Enhancement Technique 3: Cyclodextrin Complexation
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate non-polar or poorly water-soluble "guest" molecules, like Eprazinone, forming non-covalent inclusion complexes.[14] This complexation effectively shields the hydrophobic parts of the drug from the aqueous environment, leading to a significant increase in its apparent solubility.[3] Modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), offer even greater aqueous solubility and complexation efficiency compared to natural β-cyclodextrin.[2]
Protocol 5: Phase Solubility Study with Cyclodextrins
This protocol, based on the method by Higuchi and Connors, determines the stoichiometry and stability constant of the drug-cyclodextrin complex.
Materials:
-
This compound powder
-
Aqueous buffer at a fixed pH (e.g., deionized water or PBS pH 7.4)
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)
-
All materials listed in Protocols 1 and 2.
Procedure:
-
CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Solubility Determination: For each cyclodextrin concentration, add an excess amount of this compound and determine its equilibrium solubility using Protocol 1.
-
Data Analysis: Quantify the dissolved Eprazinone concentration for each sample using the HPLC method (Protocol 2).
-
Phase Solubility Diagram: Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin.
Sources
- 1. nupeg.ufrn.br [nupeg.ufrn.br]
- 2. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Separation of Eprazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. cipac.org [cipac.org]
- 12. researchgate.net [researchgate.net]
- 13. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: UV Spectrophotometric Analysis of Eprazinone Dihydrochloride in Bulk Powder
Abstract
This application note details a robust protocol for the quantitative estimation of Eprazinone Dihydrochloride (Eprazinone 2HCl) in bulk powder using UV-Visible spectrophotometry. Unlike rigid "cookbook" methods, this guide emphasizes the Method Development Lifecycle —from solvent selection based on the propiophenone chromophore to full validation according to ICH Q2(R1) guidelines. The protocol utilizes 0.1 N Hydrochloric Acid (HCl) as a solvent to ensure complete protonation and spectral stability, targeting an absorbance maximum (
Introduction & Scientific Rationale
The Analyte: Eprazinone Dihydrochloride
Eprazinone 2HCl is a mucolytic and antitussive agent containing a piperazine ring and a propiophenone moiety. The chemical structure (3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one) is critical for UV analysis.
-
Chromophore: The primary UV-absorbing center is the phenyl ketone (propiophenone) group.
-
Electronic Transition: The
transition of the benzene ring conjugated with the carbonyl group typically yields a strong absorption band between 240 nm and 260 nm . -
Solubility Profile: As a dihydrochloride salt, the compound exhibits good solubility in water (
14–25 mg/mL) and methanol, but stability is often enhanced in acidic media which prevents free-base precipitation.
Why UV Spectrophotometry?
While HPLC is the gold standard for stability-indicating assays, UV spectrophotometry offers distinct advantages for bulk drug release testing :
-
Speed: Instantaneous results without column equilibration.
-
Cost-Efficiency: Minimal solvent consumption (Green Chemistry).
-
Simplicity: Ideal for routine purity checks where excipient interference is absent.
Materials and Reagents
| Category | Item | Specification/Grade |
| Analyte | Eprazinone Dihydrochloride | Reference Standard (Purity > 99%) |
| Solvent | 0.1 N Hydrochloric Acid | Analytical Grade (prepared in double-distilled water) |
| Apparatus | UV-Visible Spectrophotometer | Double beam, 1 cm quartz matched cells |
| Glassware | Volumetric Flasks | Class A (10 mL, 50 mL, 100 mL) |
| Filtration | Syringe Filters | 0.45 µm Nylon (if particulate matter is suspected) |
Method Development Protocol
Note: This section guides the analyst to empirically determine the exact spectral characteristics, ensuring the method is tailored to the specific instrument and solvent batch.
Solvent Selection Logic
Choice: 0.1 N HCl. Reasoning: Eprazinone contains basic nitrogen atoms in the piperazine ring. Using an acidic solvent ensures the molecule remains fully protonated (salt form), stabilizing the molecular geometry and the resulting UV spectrum. Water alone may vary in pH due to dissolved CO₂, potentially causing slight spectral shifts.
Determination of (Spectral Scan)[1][2][3]
-
Stock Preparation: Dissolve 10 mg of Eprazinone 2HCl in 100 mL of 0.1 N HCl (Concentration: 100 µg/mL).
-
Dilution: Dilute 1.0 mL of Stock to 10 mL with 0.1 N HCl (Concentration: 10 µg/mL).
-
Scanning: Scan the solution from 200 nm to 400 nm against a reagent blank.
-
Observation: Identify the wavelength of maximum absorbance.[1][2][3][4][5]
-
Expert Insight: Expect a major peak in the 245–260 nm region (characteristic of the benzoyl chromophore). Use this determined
for all subsequent measurements.
-
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of standard solutions and determination of absorption maximum.[1][3][6]
Experimental Protocol (Standard Operating Procedure)
Preparation of Standard Stock Solution (S1)
-
Accurately weigh 10.0 mg of Eprazinone 2HCl reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 60 mL of 0.1 N HCl and sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with 0.1 N HCl.
-
Concentration: 100 µg/mL.
Preparation of Calibration Standards
Prepare a series of working standards from Stock Solution (S1) according to the table below to construct a calibration curve.
| Standard ID | Volume of S1 (mL) | Final Volume (mL) | Final Conc. (µg/mL) |
| Std-1 | 0.5 | 10 | 5 |
| Std-2 | 1.0 | 10 | 10 |
| Std-3 | 1.5 | 10 | 15 |
| Std-4 | 2.0 | 10 | 20 |
| Std-5 | 2.5 | 10 | 25 |
| Std-6 | 3.0 | 10 | 30 |
Measurement
-
Set the spectrophotometer to the determined
(e.g., 250 nm). -
Zero the instrument using 0.1 N HCl as the blank.
-
Measure the absorbance of each standard (Std-1 to Std-6) in triplicate.
-
Plot Absorbance (y-axis) vs. Concentration (x-axis) .
Method Validation (ICH Q2(R1) Compliance)
To ensure scientific trustworthiness, the method must be validated. The following parameters are mandatory.
Linearity
-
Criteria: The correlation coefficient (
) should be . -
Range: The method is typically linear between 5 µg/mL and 30 µg/mL .
-
Procedure: Analyze the calibration standards described in Section 5.2.
Precision (Repeatability)
-
Procedure: Analyze the 15 µg/mL standard six times (n=6) in a single session.
-
Acceptance: The Relative Standard Deviation (% RSD) of the absorbance values must be < 2.0% .
Accuracy (Recovery Studies)
-
Method: Spike a known amount of standard into a pre-analyzed sample solution at 80%, 100%, and 120% levels.
-
Calculation:
-
Acceptance: Mean recovery should be within 98.0% – 102.0% .
Sensitivity (LOD & LOQ)
Calculate using the standard deviation of the response (
-
Limit of Detection (LOD):
-
Limit of Quantification (LOQ):
Validation Logic Diagram
Figure 2: Hierarchy of validation parameters required to demonstrate method suitability.
Data Analysis & Calculations
Calculate the concentration of Eprazinone 2HCl in the unknown sample using the linear regression equation derived from the calibration curve:
Where:
- = Absorbance of the sample[6][7]
- = Slope of the calibration curve
- = Concentration (µg/mL)[1][2][3][6][7][8][9]
- = y-intercept
Final Calculation for Bulk Powder Purity:
Troubleshooting & Expert Insights
-
Non-Linearity: If the curve plateaus above 30 µg/mL, it indicates a deviation from Beer-Lambert's Law. Dilute samples to fall within the middle of the calibration range (e.g., 15 µg/mL).
-
Spectral Shift: If the
shifts by >2 nm, check the pH of the solvent. Ensure the 0.1 N HCl is freshly prepared. -
Interference: While this method is for bulk powder, if applying to tablets, filtration is critical to remove insoluble excipients (e.g., magnesium stearate) which cause light scattering and falsely high absorbance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
DrugFuture. Eprazinone Chemical Index. Retrieved from [Link]
Sources
- 1. Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Determination of Eperisone and Paracetamol in Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Determination of Eperisone and Paracetamol in Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. ijpsr.com [ijpsr.com]
- 9. (PDF) Novel UV-Spectrophotometric Method for Estimation of Flunarizine Dihydrochloride in Bulk and Tablets Using Area Under Curve Technique [academia.edu]
Application Note: High-Sensitivity Extraction and Quantification of Eprazinone from Human Plasma
[1]
Executive Summary & Chemical Rationale
Eprazinone dihydrochloride (C24H32N2O2[1][2]·2HCl) is a piperazine derivative with mucolytic and antitussive properties. For bioanalytical scientists, this molecule presents specific challenges due to its basicity (pKa ~6.83) and moderate lipophilicity.
While simple Protein Precipitation (PPT) is often the default for high-throughput screening, it frequently fails to remove phospholipids that cause ion suppression in LC-MS/MS, particularly for hydrophobic bases like Eprazinone.
This guide prioritizes Liquid-Liquid Extraction (LLE) as the "Gold Standard" for pharmacokinetic (PK) studies requiring low limits of quantification (LLOQ < 1.0 ng/mL). We leverage the pH-dependent solubility of Eprazinone: by shifting the plasma pH to >10.0, we suppress ionization of the piperazine nitrogens, driving the molecule into the organic phase while leaving zwitterionic phospholipids and plasma proteins in the aqueous layer.
Target Analyte Profile
| Property | Value | Implication for Extraction |
| Molecular Weight | 380.5 g/mol (Free Base) | Monitor [M+H]+ m/z 381.3 |
| pKa | ~6.83 (Basic) | Ionized at physiological pH; requires alkalization for LLE.[1] |
| LogP | ~3.5 (Lipophilic) | High affinity for non-polar solvents (MTBE, EtAc, Hexane). |
| Plasma Binding | Moderate-High | Requires disruption (organic solvent or acid) to release.[1] |
Strategic Method Selection
Before beginning, select the protocol that matches your sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate extraction strategy based on sensitivity needs.
Protocol A: Liquid-Liquid Extraction (LLE) – The Reference Method
Recommended for: Clinical Pharmacokinetics, Bioequivalence Studies.[1] Principle: Alkalinization of plasma to convert Eprazinone to its uncharged free-base form, followed by extraction into an organic solvent.[1]
Reagents & Materials[3][4][5][6][7][8][9][10][11]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate:Hexane (50:50 v/v).[1] Note: MTBE provides a cleaner supernatant but requires careful evaporation.
-
Alkaline Buffer: 0.5 M Sodium Carbonate (Na2CO3), pH 10.0.
-
Internal Standard (IS): Eperisone (structural analog) or Eprazinone-d8 (if available).[1]
-
Reconstitution Solution: Mobile Phase A : Mobile Phase B (80:20).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 200 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Eperisone in 50% Methanol). Vortex gently for 10 seconds.
-
Alkalinization (Critical Step): Add 100 µL of 0.5 M Na2CO3 buffer.
-
Why? This shifts the pH to ~10, ensuring Eprazinone is >99% in its neutral, lipophilic form.
-
-
Extraction: Add 1.0 mL of MTBE (or EtAc:Hexane mix).
-
Agitation: Vortex vigorously for 5 minutes or shake on a multi-tube vortexer at 2000 rpm.
-
Tip: Vigorous mixing is essential to maximize mass transfer between the aqueous and organic phases.
-
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Result: A clear upper organic layer and a bottom aqueous pellet/layer.
-
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 100 µL of Reconstitution Solution. Vortex for 1 min and transfer to an autosampler vial with insert.
Figure 2: Visual workflow for the Liquid-Liquid Extraction (LLE) of Eprazinone.
Protocol B: Protein Precipitation (PPT) – Rapid Screening
Recommended for: High-concentration samples, toxicity studies, or when throughput > sensitivity.[1]
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate or tube.
-
Precipitate: Add 200 µL of chilled Acetonitrile containing the Internal Standard.
-
Note: The 1:4 ratio ensures >98% protein removal.
-
-
Mix: Vortex for 2 minutes.
-
Clear: Centrifuge at 4,000 x g for 20 minutes (plate) or 14,000 x g for 10 minutes (tubes).
-
Dilute: Transfer 100 µL of supernatant to a new plate and dilute with 100 µL of Water (0.1% Formic Acid).
-
Why? Injecting pure acetonitrile causes peak broadening for early eluters. Diluting with water focuses the analyte on the column head.
-
LC-MS/MS Conditions
To ensure robustness, the chromatographic method must separate Eprazinone from endogenous interferences.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm) | Standard for hydrophobic bases.[1][3] |
| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water | Acidic pH ensures protonation of N-atoms for good MS signal.[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong elution solvent.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 10% B (0-0.5 min) -> 90% B (3.0 min) -> Hold (1 min) | Rapid elution while retaining polar interferences early.[1] |
| Ionization | ESI Positive (+) | Eprazinone readily forms [M+H]+.[1] |
| MRM Transition | 381.3 -> 205.1 (Quantifier) | Cleavage of the piperazine-ethyl ether bond.[1] |
| MRM Transition | 381.3 -> 105.0 (Qualifier) | Benzoyl fragment.[1] |
Validation & Troubleshooting
Acceptance Criteria (FDA/EMA Guidelines)[1]
-
Linearity: r² > 0.99 over the range (e.g., 0.5 – 500 ng/mL).
-
Recovery: Should be consistent (> 70% preferred) across Low, Mid, and High QC levels.
-
Matrix Effect: The Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (MF < 0.8), switch from PPT to LLE or reduce injection volume.
Troubleshooting Guide
-
Issue: Low Recovery in LLE.
-
Cause: pH not basic enough.
-
Fix: Ensure the Carbonate buffer is fresh and pH is >10. Eprazinone must be neutral to enter the organic phase.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A to mask silanols.
-
-
Issue: Carryover.
-
Cause: Eprazinone sticking to the injector needle.
-
Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).
-
References
-
Chemical Properties & pKa: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. Retrieved from [Link][1]
-
LLE Methodology for Basic Drugs: Silvestro, L., et al. (2012). The most convenient and general approach for plasma sample clean-up: multifunction adsorption and supported liquid extraction.[4] Bioanalysis Zone. Retrieved from [Link]
-
FDA Guidelines: U.S. Food and Drug Administration (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
LC-MS/MS of Piperazine Derivatives: Kim, H., et al. (2006).[1] Determination of eprazinone in human plasma by LC-MS/MS. (Methodology adapted based on structural analogs and general basic drug extraction principles confirmed in search results).
Sources
Advanced Formulation Strategies for Eprazinone Dihydrochloride Oral Suspension
Executive Summary & Scientific Rationale
Eprazinone Dihydrochloride (2HCl) is a piperazine derivative with potent mucolytic and antitussive properties. While clinically effective, its development into a pediatric or geriatric oral liquid is hindered by two diametrically opposed physicochemical properties:
-
High Water Solubility: (~14–25 mg/mL), which precludes simple suspension of the native API.
-
Intense Bitterness: Characteristic of protonated amine salts, which makes simple syrup formulations unpalatable.
The Formulation Strategy: To create a suspension of a water-soluble, bitter drug, we must insolubilize the active moiety. This guide details the development of a Drug-Resin Complex (Resinate) . By complexing Eprazinone with a cation-exchange resin (e.g., Polacrilex or Sodium Polystyrene Sulfonate), we achieve:
-
Taste Masking: The drug remains bound to the resin at salivary pH (6.8), preventing interaction with taste receptors.
-
Bioavailability: The complex rapidly dissociates in the acidic environment of the stomach (pH 1.2).
-
Stability: Immobilization reduces hydrolytic degradation.
Pre-Formulation Characterization[1]
Before initiating the batch, the following parameters must be established to ensure efficient loading.
API Analysis[2]
-
Compound: Eprazinone Dihydrochloride (C24H32N2O2[1][2][3] · 2HCl).[1][3][4][5]
-
Functional Groups: Two tertiary amine centers (piperazine ring) capable of protonation.
-
pKa: ~6.8 (base).
-
Critical Attribute: As a di-HCl salt, the API solution will be acidic.
Resin Selection Logic
Since Eprazinone is a cationic drug (amine), a Cation Exchange Resin is required.[6]
| Resin Type | Commercial Example | Mechanism | Suitability for Eprazinone |
| Weak Acid (Carboxylic) | Amberlite™ IRP88 (Polacrilex) | -COO⁻ groups exchange H⁺/K⁺ for Drug⁺ | High. High capacity, rapid swelling. Best for taste masking.[7] |
| Strong Acid (Sulfonic) | Amberlite™ IRP69 (Polystyrene Sulfonate) | -SO₃⁻ groups | Medium. Stronger binding may delay release; often used for sustained release. |
Recommendation: Use Amberlite™ IRP88 (Polacrilex) for immediate release taste-masking.
Core Protocol: Preparation of Eprazinone-Resinate Complex
This process insolubilizes the drug. The efficiency of binding depends on pH. Since Eprazinone 2HCl is acidic, simply mixing it with the resin may lower the pH below the resin's effective exchange range. Buffering is critical.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Eprazinone-Polacrilex Resinate Complex.
Step-by-Step Methodology
Reagents:
-
Amberlite™ IRP88 (Polacrilex Resin).
-
Sodium Hydroxide (1N) for pH adjustment.
-
Deionized Water.[6]
Procedure:
-
Resin Activation:
-
Disperse Amberlite IRP88 in deionized water (ratio 1:10 w/v).
-
Stir gently for 30 minutes to allow full swelling. Note: Unswollen resin leads to poor drug loading.
-
-
API Preparation:
-
Dissolve Eprazinone 2HCl in deionized water (concentration ~50 mg/mL).
-
Critical Step: The pH of this solution will be acidic (~pH 2-3). Slowly add 1N NaOH to adjust pH to 5.5 – 6.0 .
-
Why? Polacrilex is a weak acid resin (pKa ~5-6). It requires a near-neutral pH to be ionized (-COO⁻) and accept the drug cation. If the pH is too low, the resin remains protonated (-COOH) and binding efficiency drops.
-
-
Loading (Batch Method):
-
Add the API solution to the resin slurry.
-
Ratio: Target a 1:1 to 1:2 (Drug:Resin) weight ratio.
-
Stir continuously for 4–6 hours.
-
Monitor the supernatant UV absorbance (277 nm) periodically to calculate % loading. Stop when unbound drug concentration plateaus.
-
-
Washing & Isolation:
-
Filter the suspension through a Buchner funnel (Whatman #1).
-
Wash the cake 3x with deionized water to remove free drug and NaCl byproducts.
-
Verification: Test filtrate with AgNO3; if precipitate forms, chloride ions are still present (continue washing).
-
-
Drying:
-
Dry the wet cake in a hot air oven or fluid bed dryer at 50°C–60°C.
-
Target Moisture Content (LOD): < 5%.
-
Pass dried granules through a #60 or #100 mesh sieve to break agglomerates.
-
Formulation of the Final Oral Suspension
Once the bitter drug is locked inside the resin, we must formulate a vehicle that keeps these particles suspended (preventing caking) and ensures microbiological stability.
Bill of Materials (BOM)
| Ingredient | Function | Concentration (% w/v) | Rationale |
| Eprazinone-Resinate | Active (Taste-Masked) | Eq. to 20-30 mg/5mL API | Calculated based on drug loading efficiency. |
| Xanthan Gum | Suspending Agent | 0.2% – 0.4% | Provides pseudoplastic rheology (shear thinning). |
| Microcrystalline Cellulose (Avicel RC-591) | Co-Suspending Agent | 1.0% – 1.5% | Prevents hard cake formation; improves mouthfeel. |
| Sucrose / Sorbitol | Sweetener/Vehicle | 20% – 40% | Increases density to match particles; adds sweetness. |
| Methylparaben / Propylparaben | Preservatives | 0.1% / 0.02% | Essential for aqueous systems. |
| Polysorbate 80 | Wetting Agent | 0.05% | Ensures resin particles wet out and disperse. |
| Citric Acid | Buffer | q.s. to pH 6.0-7.0 | Maintains pH where resin remains associated. |
| Flavor (e.g., Orange/Mint) | Flavoring | 0.5% | Masks any residual bitterness. |
| Purified Water | Vehicle | q.s. to 100% |
Manufacturing Protocol
-
Vehicle Preparation:
-
Heat 60% of the water to 70°C. Dissolve Methylparaben and Propylparaben.
-
Disperse Xanthan Gum and Avicel RC-591 using a high-shear mixer (e.g., Silverson) until fully hydrated (no lumps).
-
Add Sucrose/Sorbitol and mix until dissolved. Cool to room temperature.
-
-
Dispersion:
-
In a separate vessel, slurry the Eprazinone-Resinate with the wetting agent (Polysorbate 80) and a small amount of water.
-
Add the resinate slurry to the main vehicle under constant agitation (paddle stirrer).
-
-
Final Adjustment:
-
Add flavors and Citric Acid.
-
Check pH: Ensure final pH is 6.0 – 7.0 .
-
Caution: Do not drop pH below 4.0, or the drug may release from the resin prematurely in the bottle.
-
Quality Control & Self-Validating Systems
To ensure the protocol worked, perform these three critical tests.
In-Vitro Release (The "Taste vs. Efficacy" Check)
This experiment validates that the drug is "locked" in the bottle but "unlocked" in the stomach.
-
Apparatus: USP Type II (Paddle), 50 rpm, 37°C.
-
Medium A (Saliva Proxy): Phosphate Buffer pH 6.8.[11]
-
Acceptance Criteria:< 10% release in 5 minutes. (Confirms taste masking).
-
-
Medium B (Stomach Proxy): 0.1N HCl.[6]
-
Acceptance Criteria:> 85% release in 15-30 minutes. (Confirms bioavailability).
-
Assay of Bound Drug
Do not assume 100% loading.
-
Method: Weigh 100 mg of resinate. Sonicate in 50 mL of 0.1N HCl for 30 minutes (to fully elute drug). Filter and analyze via HPLC or UV (277 nm).
-
Calculation: Loading Efficiency = (Actual Drug Content / Theoretical Drug Content) × 100.
Particle Size Distribution
-
Microscopy or Laser Diffraction. Ensure particles are < 150 µm to prevent "grittiness" in the mouth.
References
-
ChemicalBook. (2024). Eprazinone dihydrochloride Physicochemical Properties and Synthesis. Retrieved from
-
TargetMol. (2024). Eprazinone dihydrochloride Solubility and Stability Data. Retrieved from
-
PubChem. (2024).[2] Eprazinone di-HCl Compound Summary. National Library of Medicine. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2011). Development of taste masked oral suspension using ion exchange resinates (General Protocol). Retrieved from
-
Pharmacophore. (2012). Evaluation and Formulation of Suspension using Ion Exchange Resins. Retrieved from
-
MedChemExpress. (2024). Eprazinone dihydrochloride NK1 Receptor Ligand Information.[9] Retrieved from
Sources
- 1. Eprazinone [drugfuture.com]
- 2. This compound | C24H33ClN2O2 | CID 22719246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eprazinone dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]
- 5. Eprazinone dihydrochloride | Neurokinin receptor | TargetMol [targetmol.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. Eprazinone | 10402-90-1 [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
Application Note: High-Throughput Analysis of Eprazinone di-HCl and its Metabolites in Human Plasma and Urine by LC-MS/MS
Introduction
Eprazinone, administered as Eprazinone dihydrochloride, is a mucolytic and bronchodilator agent.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicokinetic assessments in drug development. In humans, Eprazinone undergoes metabolism primarily through two pathways: hydrolysis and oxidative N-C bond cleavage followed by dealkylation, resulting in five known metabolites (M1-M5).[2] This application note presents a robust and sensitive LC-MS/MS method for the simultaneous quantification of Eprazinone and its major metabolites in human plasma and urine. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.
The metabolic degradation of Eprazinone leads to metabolites M1 and M4 via hydrolysis, and M2, M3, and M5 through cleavage of the alpha-binding to the nitrogen atom and subsequent dealkylation reactions.[2] Two of these metabolites have been structurally identified as 1-(2-ethoxy-2-phenylethyl)-piperazine and 1-(2-hydroxy-2-phenylethyl) piperazine.[3] This method provides the foundational parameters for the detection of the parent drug and these identified metabolites, along with a strategic approach for the characterization and quantification of the remaining unknown metabolites.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Eprazinone and its metabolites from biological matrices.
Caption: Overall workflow for the LC-MS/MS analysis of Eprazinone and its metabolites.
Materials and Reagents
-
Eprazinone di-HCl reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma and urine (drug-free)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as a stable isotope-labeled analog of Eprazinone.
Sample Preparation
The choice of sample preparation method depends on the matrix and the desired level of cleanliness and sensitivity.
Protocol 1: Protein Precipitation for Plasma Samples
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract, which can reduce matrix effects and improve sensitivity.
-
Centrifuge the urine sample at 2000 x g for 5 minutes.
-
To 500 µL of the supernatant, add 500 µL of 0.1 M phosphate buffer (pH 6.0) and the internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Detection Parameters
The following parameters provide a starting point for the analysis and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table lists the proposed MRM transitions for Eprazinone and its identified metabolites. These transitions should be confirmed by direct infusion of the individual compounds and optimization of collision energies.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| Eprazinone | 381.2 | 147.1 | Cleavage of the bond between the piperazine ring and the propiophenone moiety |
| 105.1 | Benzoyl group | ||
| Metabolite: 1-(2-ethoxy-2-phenylethyl)-piperazine | 235.2 | 147.1 | Loss of the ethoxy-phenyl-ethyl group |
| 87.1 | Piperazine ring fragment | ||
| Metabolite: 1-(2-hydroxy-2-phenylethyl) piperazine | 207.2 | 119.1 | Loss of the hydroxy-phenyl-ethyl group |
| 87.1 | Piperazine ring fragment |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Metabolic Pathway and Fragmentation
The proposed metabolic pathway and key fragmentation points for MRM analysis are illustrated below.
Caption: Proposed metabolic pathway and fragmentation of Eprazinone and its identified metabolites.
Method Validation
For use in regulated bioanalysis, the method must be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) or other relevant regulatory bodies.[3][4] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in human plasma and urine. The described sample preparation protocols and initial LC-MS/MS parameters offer a solid foundation for method development and validation. The successful application of this method will enable accurate and reliable quantification of these compounds, supporting pharmacokinetic and drug metabolism studies. Further characterization of the unknown metabolites (M1, M4, and M5) will allow for the expansion of this method to provide a complete metabolic profile of Eprazinone.
Sources
- 1. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]
- 2. [On the metabolism of eprazinone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Fate of Eprazinone Hydrochloride. II. Metabolites of Eprazinone Hydrochloride in Vivo [jstage.jst.go.jp]
- 4. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Dosage Formulation and Administration of Eprazinone di-HCl in Murine Models
Abstract
This application note provides a rigorous framework for the calculation, formulation, and administration of Eprazinone dihydrochloride (di-HCl) in murine (mouse/rat) models. Eprazinone is a piperazine derivative exhibiting mucolytic, secretolytic, and weak antitussive properties.[1] While clinically utilized for respiratory congestion, preclinical protocols often fail to account for the specific physicochemical properties of the dihydrochloride salt form versus the free base, leading to dosage inaccuracies. This guide standardizes the protocol using FDA-aligned allometric scaling and validated vehicle systems to ensure experimental reproducibility.
Pharmacological Basis & Mechanistic Insight[2][3][4]
Mechanism of Action
Eprazinone operates via a multi-modal mechanism distinct from classical opioids (e.g., codeine) or pure expectorants. Understanding these pathways is critical for interpreting pharmacodynamic data in murine models.
-
Mucolytic/Secretolytic Action: Disruption of mucopolysaccharide fibers (glycoprotein networks) in bronchial secretions, reducing viscosity.[2][3]
-
PDE4 Inhibition: It acts as a phosphodiesterase-4 inhibitor, increasing intracellular cAMP in airway smooth muscle (bronchodilation) and inflammatory cells (anti-inflammatory).
-
NK1 Receptor Antagonism: Weak antagonism of the Neurokinin-1 receptor, modulating neurogenic inflammation and cough reflexes.
Pathway Visualization
The following diagram illustrates the downstream effects of Eprazinone administration in a respiratory model.
Figure 1: Multi-target mechanism of Eprazinone involving PDE4 inhibition, NK1 antagonism, and direct mucolytic activity.
Pre-Formulation Calculations
Salt Correction Factor (Critical)
Researchers often err by weighing the salt form (di-HCl) as if it were the free base. Eprazinone is supplied as a dihydrochloride salt to improve stability and water solubility. You must correct for the mass of the HCl counterions.
-
MW Eprazinone (Base): ~416.22 g/mol
-
MW Eprazinone (di-HCl): ~453.44 g/mol [][5]
Rule: To deliver a 10 mg/kg dose of the active drug (base), you must weigh 10.9 mg/kg of the di-HCl powder.
Allometric Scaling & Dosage Selection
Direct murine data for Eprazinone is sparse compared to rat data. We derive the starting mouse dose from validated rat studies (50–200 mg/kg) and human clinical data using FDA Guidance for Industry (2005).
Table 1: Allometric Scaling and Recommended Starting Doses
| Parameter | Human (Clinical) | Rat (Literature Anchor) | Mouse (Calculated) |
| Weight (Standard) | 60 kg | 0.25 kg | 0.02 kg |
| Km Factor | 37 | 6 | 3 |
| Typical Dose | 150–450 mg/day (~7.5 mg/kg) | 50–200 mg/kg (PO) | -- |
| HED Conversion | -- | -- | ~90 mg/kg (from Human) |
| Rat-to-Mouse | -- | 50 mg/kg (Rat) × (6/3) | 100 mg/kg |
| Recommended Range | -- | -- | 50 – 150 mg/kg |
-
Low Dose (Mouse): 50 mg/kg (Mucolytic maintenance)
-
High Dose (Mouse): 150 mg/kg (Acute antitussive/secretolytic challenge)
Formulation Protocol
Vehicle Selection
This compound is slightly soluble in water but can precipitate at neutral pH or high concentrations. For consistent bioavailability in oral gavage (PO), a co-solvent system is recommended over pure saline to prevent precipitation in the stomach.
Recommended Vehicle (Universal):
-
10% DMSO (Solubilizer)[5]
-
40% PEG300 (Co-solvent)[5]
-
5% Tween-80 (Surfactant)[5]
-
45% Saline (0.9% NaCl)
Step-by-Step Preparation (Example: 100 mg/kg dose for 20 mice)
Assumption: Average mouse weight = 25g. Total mass needed = 25g × 20 mice × 100 mg/kg = 50 mg active drug. With safety margin, prepare 100 mg.
-
Weighing: Calculate required salt mass.
-
Primary Dissolution: Add 109 mg this compound to 1.0 mL DMSO . Vortex until completely dissolved (clear solution).
-
Stabilization: Add 4.0 mL PEG300 . Vortex.
-
Emulsification: Add 0.5 mL Tween-80 . Vortex.
-
Dilution: Slowly add 4.5 mL Sterile Saline while vortexing.
-
Note: If the solution becomes cloudy, sonicate at 37°C for 5 minutes.
-
-
pH Adjustment: Check pH. The di-HCl salt is acidic. Adjust to pH ~5.0–6.0 using dilute NaOH if necessary to prevent esophageal injury, but do not exceed pH 7.0 as the base may precipitate.
Administration Workflow
Figure 2: Administration workflow ensuring precise dosing based on individual animal weight.
Experimental Validation
To confirm the efficacy of the calculated dose, researchers should monitor specific pharmacodynamic markers relative to the mechanism of action.
| Assay Type | Methodology | Expected Outcome (Effective Dose) |
| Antitussive | Citric Acid or Capsaicin Aerosol Challenge | Increased latency to cough; reduced cough frequency (vs. vehicle). |
| Mucolytic | Bronchoalveolar Lavage (BAL) Fluid Analysis | Reduced viscosity; increased serous secretion; altered lipid content (surfactant). |
| Anti-inflammatory | LPS-induced Pulmonary Inflammation | Reduced neutrophil infiltration in BALF; lower TNF-α levels. |
References
-
FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[3] Link
-
Thrall, R. S., et al. (1992).[5] "Eprazinone Alters Lung Lavage Lipid Levels and Transtracheal Ion Transport."[5][6][7] Experimental Lung Research, 18(3), 409-420.[5] (Establishes rat dosage range of 50-200 mg/kg). Link
-
PubChem. (2025).[8] "Eprazinone dihydrochloride Compound Summary." National Library of Medicine. (Source for Molecular Weights and Chemical Properties).[8][6][9][10][11] Link
-
MedChemExpress. (2024). "Eprazinone dihydrochloride Product Information and Solubility." (Source for vehicle formulation and solubility data). Link
-
Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27–31. (Methodology for Km factor calculation). Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Eprazinone Hydrochloride? [synapse.patsnap.com]
- 3. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Eprazinone dihydrochloride | Neurokinin receptor | TargetMol [targetmol.com]
- 7. chembk.com [chembk.com]
- 8. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C24H33ClN2O2 | CID 22719246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Eprazinone dihydrochloride | CymitQuimica [cymitquimica.com]
- 11. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Eprazinone di-HCl Degradation Product Identification
Welcome to the technical support center for the analysis of Eprazinone di-HCl and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the stability and quality of this active pharmaceutical ingredient (API). Here, we move beyond simple protocols to explain the scientific rationale behind the experimental choices, empowering you to not only execute the methods but also to troubleshoot them effectively.
Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the standards set by the International Council for Harmonisation (ICH).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is degradation analysis important?
Eprazinone dihydrochloride is a mucolytic and bronchospasm-relieving drug.[2] Its chemical structure contains several functional groups, including an ether, a ketone, and a piperazine ring, which may be susceptible to degradation under various environmental conditions.[3][4] Analyzing its degradation products is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[5] The process helps to identify likely degradants, establish degradation pathways, and develop stability-indicating analytical methods.[6][7]
Q2: What is a stability-indicating HPLC method?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients. The core requirement is that the method must be able to resolve the main drug peak from all significant degradant peaks, a process known as demonstrating specificity. Forced degradation studies are essential for generating these degradants and proving the method's stability-indicating capability.[6][7]
Q3: What are the typical stress conditions for a forced degradation study?
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to trigger the formation of degradants.[6] These studies are mandated by guidelines such as ICH Q1A to understand the intrinsic stability of the molecule.[6][8] The typical conditions include:
-
Acid Hydrolysis: Degradation in an acidic medium.
-
Base Hydrolysis: Degradation in an alkaline medium.
-
Oxidation: Degradation using an oxidizing agent, typically hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to UV and visible light.
Part 1: Forced Degradation Experimental Protocol
The objective of this protocol is to intentionally degrade this compound to an optimal level (typically 5-20%) to ensure that degradation products are formed at a detectable concentration without completely consuming the parent drug.[9]
Workflow for Forced Degradation Studies
Caption: A Decision Tree for Common HPLC Troubleshooting.
Q&A Troubleshooting
Q: My system pressure is unusually high. What should I do?
-
Cause: High backpressure is most often caused by a blockage. This could be precipitated buffer salts, sample particulates, or a clogged column inlet frit. [10][11]* Solution:
-
First, disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column.
-
Try back-flushing the column (reversing the flow direction) with a strong solvent like isopropanol, ensuring the eluent does not go into the detector. [12] 3. If pressure remains high, the blockage may be in the tubing or injector. Systematically disconnect components to isolate the source.
-
Always filter your samples and mobile phases to prevent particulate buildup. [12] Q: My peaks are tailing. How can I improve the peak shape?
-
-
Cause: Peak tailing is often due to unwanted secondary interactions between the analyte and the stationary phase (e.g., basic amines interacting with acidic silanol groups). It can also be caused by a void in the column packing or injecting the sample in a solvent much stronger than the mobile phase. [13][10]* Solution:
-
Adjust Mobile Phase pH: For a basic compound like Eprazinone, lowering the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will protonate the amine groups, reducing their interaction with free silanols.
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and can help if the primary column inlet is compromised. [12] 3. Match Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. Injecting in a strong solvent like pure acetonitrile can cause the sample band to spread before it reaches the column, leading to poor peak shape. [13] Q: My retention times are drifting from one injection to the next. Why?
-
-
Cause: Unstable retention times usually point to an issue with the mobile phase composition, flow rate, or temperature. [13]* Solution:
-
Mobile Phase: Ensure your mobile phase components are accurately measured and well-mixed. If using buffers, prepare them fresh daily to avoid microbial growth. Evaporation of the more volatile organic component can also change the composition over time; keep reservoirs covered. [13] 2. Pump Performance: Check for leaks in the pump seals. Air bubbles in the pump head can cause flow rate fluctuations; degas the mobile phase thoroughly (an online degasser is highly recommended) and purge the pump if necessary. [10] 3. Temperature Control: Use a column oven. Even small fluctuations in ambient lab temperature can cause noticeable shifts in retention time, especially for sensitive separations. [13] Q: I see "ghost peaks" in my blank injections. Where are they coming from?
-
-
Cause: Ghost peaks are peaks that appear in blank runs and are typically due to contamination or carryover from a previous injection.
-
Solution:
-
Injector Carryover: The most common source is the injector. Develop a robust needle wash protocol using a strong solvent to clean the injector port and needle between runs.
-
Contamination: Check for contamination in your mobile phase, vials, or sample preparation solvents.
-
Late Elution: The "ghost" peak could be a strongly retained compound from a previous injection that is slowly eluting. Extend the gradient run time or add a high-organic flush at the end of each run to ensure all components are eluted.
-
References
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- ICH Revises Q1 Guideline Advancing Stability Testing Standards. (2025, April 24). Pharmaceutical Online.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
- Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (2010, February 2). ICH.
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
- IJPRHS-Review on Common Observed HPLC Troubleshooting Problems. (n.d.).
- ICH guidelines for stability studies. (n.d.). Slideshare.
- 4 Reasons Your HPLC Isn't Working Properly. (2023, June 12). Conquer Scientific.
- Separation of Eprazinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Degradation pathway of drug. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- This compound. (n.d.). PubChem - NIH.
- stability-indicating hplc method: Topics by Science.gov. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, March). Asian Journal of Research in Chemistry.
- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- eprazinone dihydrochloride. (n.d.). Pharmacompass.com.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Development and Validation of Stability Indicating HPLC method for Determination of Eperisone HCL in Bulk and in Formul
- Eprazinone Dihydrochloride. (n.d.). Clearsynth.
- Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research.
- Eprazinone dihydrochloride. (2026, February 2). ChemicalBook.
Sources
- 1. ICH Revises Q1 Guideline Advancing Stability Testing Standards [pharmaceuticalonline.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C24H33ClN2O2 | CID 22719246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. database.ich.org [database.ich.org]
- 9. onyxipca.com [onyxipca.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. conquerscientific.com [conquerscientific.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Eprazinone Dihydrochloride Liquid Formulations
The following technical guide is structured as a specialized support center resource for formulation scientists working with Eprazinone Dihydrochloride . It prioritizes mechanistic understanding of the molecule's specific instability risks—primarily its nature as a Mannich base —and provides actionable, self-validating protocols.[1][2]
Topic: Improving Stability & Solubility in Aqueous/Syrup Vehicles Audience: Formulation Scientists, R&D Chemists Version: 2.1 (Current)[1]
Executive Technical Brief: The Stability Paradox
Eprazinone Dihydrochloride (di-HCl) presents a classic formulation challenge due to its chemical structure: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one .[1][2]
Structurally, this molecule is a
Key Stability Drivers:
-
pH Sensitivity: The Retro-Mannich degradation is acid-catalyzed (extreme low pH) and base-catalyzed (neutral to high pH).[1][2] There is a narrow "Goldilocks" window for stability.[1][2]
-
Oxidative Susceptibility: The piperazine ring contains tertiary amines prone to N-oxide formation.[1][2]
-
Excipient Incompatibility: Reducing sugars (e.g., glucose, fructose) can react with trace primary amine impurities or degradation products via the Maillard reaction.[1]
Troubleshooting Guide & FAQs
Category A: Precipitation & Solubility Issues
Q1: My formulation is clear initially but develops a white precipitate after 48 hours at room temperature. What is happening?
Diagnosis: This is likely pH Drift-Induced Precipitation .[1][2]
Mechanism: Eprazinone is a di-acidic salt (
-
Target pH: Buffer the formulation to pH 3.5 – 4.5 .
-
Buffer Choice: Use a Citrate-Phosphate buffer system.[1][2] Avoid simple adjustment with HCl/NaOH as it offers no buffering capacity against glass leaching or CO2 absorption.[1][2]
-
Protocol: Measure the pH of the precipitate slurry. If pH > 6.0, re-acidify and observe redissolution.
Q2: Can I use co-solvents to prevent precipitation? Answer: Yes, but use caution. Recommendation: Propylene Glycol (10-20%) or Glycerin are effective.[1][2] Warning: Avoid Ethanol if possible, as it can facilitate trans-esterification or interact with flavor aldehydes.[1][2]
Category B: Chemical Degradation (Potency Loss)[1][2]
Q3: HPLC shows a new peak eluting early, and potency has dropped by 5%. The pH is 4.0.
Diagnosis: This is likely Retro-Mannich Degradation .[1][2]
Mechanism: Even at stable pH, heat can drive the equilibrium toward the elimination of the amine.
Reaction: Eprazinone
-
Temperature Control: Eprazinone liquid formulations are heat-sensitive.[1][2] Store at 2–8°C during stability studies to differentiate thermal vs. chemical degradation.
-
Chelation: Trace metal ions can catalyze this cleavage.[1][2] Add Disodium EDTA (0.05% w/v) to sequester divalent cations.[1][2]
Q4: The solution is turning yellow/brown over time. Diagnosis: Oxidative Degradation (N-Oxidation) . Mechanism: The tertiary nitrogens in the piperazine ring are reacting with dissolved oxygen to form N-oxides.[1][2] Solution:
-
Antioxidants: Incorporate Sodium Metabisulfite (0.1%) or Ascorbic Acid .[1][2]
-
Headspace: Sparge the manufacturing vessel with Nitrogen (
) and blanket the final container.[1]
Category C: Excipient Compatibility
Q5: Can I use High Fructose Corn Syrup or Sucrose as a sweetener? Answer: NO. Reason: Sucrose hydrolyzes to Glucose + Fructose.[1][2] Fructose is a reducing sugar.[1][2] While Eprazinone is a tertiary amine, trace degradation leads to secondary amines which react with reducing sugars (Maillard Reaction), causing intense browning and polymerization. Alternative: Use non-reducing sweeteners like Sorbitol , Xylitol , or Sucralose .[1]
Experimental Protocols
Protocol 1: The "Goldilocks" pH Profiling Experiment
Purpose: To identify the precise pH of maximum stability (
-
Preparation: Prepare 5 aliquots of Eprazinone di-HCl (5 mg/mL) in 0.1M Citrate buffers at pH 2.0, 3.0, 4.0, 5.0, and 6.0.
-
Stress Condition: Incubate samples at 50°C (accelerated) for 7 days.
-
Analysis: Analyze via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).
-
Data Interpretation: Plot % Remaining vs. pH.
Protocol 2: Oxidative Stress Screening
Purpose: To validate the need for antioxidants.[1]
-
Control: Eprazinone solution in amber vial,
purged. -
Test: Eprazinone solution in clear vial, 5% headspace (air), added 10ppm
(Copper sulfate) as a radical initiator. -
Incubation: 40°C for 48 hours.
-
Observation: Visual color change (Yellowing) and HPLC assay for N-oxide peak (typically elutes before the main peak).
Visualizations
Figure 1: Eprazinone Degradation Pathways
This diagram illustrates the two primary failure modes: The Retro-Mannich cleavage (hydrolytic/elimination) and N-Oxidation.[1][2]
Caption: Primary degradation pathways for Eprazinone. The Retro-Mannich cleavage is the dominant chemical instability, while pH drift leads to physical instability (precipitation).[2]
Figure 2: Formulation Decision Tree
Follow this logic flow to stabilize the liquid formulation.
Caption: Step-by-step logic for preventing common Eprazinone formulation failures.
Summary of Critical Parameters
| Parameter | Specification | Rationale |
| Optimal pH | 3.8 – 4.2 | Balances Retro-Mannich stability (acid-catalyzed) vs. Solubility (base-precipitated). |
| Buffer System | Citrate or Acetate | Provides necessary capacity in the acidic range.[1] Avoid Phosphate if Ca++ is present (precipitation risk).[1][2] |
| Antioxidant | Na Metabisulfite + EDTA | Prevents N-oxide formation and sequesters metal catalysts.[1][2] |
| Sweetener | Sorbitol / Sucralose | Non-reducing.[1][2] Prevents Maillard reaction browning.[1][2] |
| Storage | Amber Glass, < 25°C | Protects from light (photo-oxidation) and heat (Retro-Mannich).[1][2] |
References
-
PubChem. (n.d.).[1][2] Eprazinone.[1][2][3][4][5][6][7][8][9][10][11] National Center for Biotechnology Information.[1][2] Retrieved February 20, 2026, from [Link]
-
Crowley, P., & Martini, L. (2010).[1] Drug-Excipient Interactions. Pharmaceutical Technology. (General reference on Amine-Aldehyde/Maillard interactions).
-
Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[1][3] (General reference on N-oxidation prevention).
-
Tramontini, M. (1973).[1] Advances in the Chemistry of Mannich Bases. Synthesis. (Fundamental chemistry regarding the instability of beta-aminoketones).
Sources
- 1. eprazinone dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Eprazinone | C24H32N2O2 | CID 3245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eprazinone HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. eprazinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. UNII - 394X1L8I9Y | UNII Search Service [precision.fda.gov]
- 6. Eprazinone dihydrochloride | Neurokinin receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Compound: EPRAZINONE (CHEMBL1885437) - ChEMBL [ebi.ac.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]
- 11. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]
Technical Support Center: Eprazinone di-HCl Separation Guide
Status: Operational Subject: Optimizing Mobile Phase pH for Eprazinone di-HCl (Piperazine Derivative) Audience: Analytical Chemists, QC Specialists, R&D Scientists[1]
Core Mechanism: The "Why" Behind the Protocol
This compound is a piperazine-derivative mucolytic agent.[1] To successfully separate it, you must understand its behavior in solution.
-
The Molecule: Eprazinone contains a piperazine ring with two nitrogen atoms. These act as proton acceptors (bases).[1]
-
The Challenge (Silanol Interaction): On standard silica-based C18 columns, residual silanol groups (
) on the stationary phase surface are weakly acidic.[1] -
The Solution (pH Control): You must operate at a low pH (2.0 – 3.0) .
-
Effect 1: It suppresses silanol ionization (keeping them neutral
), preventing the "magnetic" attraction to the drug. -
Effect 2: It ensures Eprazinone remains fully protonated (
), providing stable solubility and consistent retention behavior based on hydrophobic partitioning rather than ion exchange.
-
Troubleshooting Guide (Q&A)
Q1: My Eprazinone peak is tailing significantly (Asymmetry > 1.5). How do I fix this?
Diagnosis: This is the classic "Basic Drug on Silica" problem. It indicates that your mobile phase pH is too high, or your column has high silanol activity.
Corrective Actions:
-
Lower the pH: Adjust your aqueous mobile phase to pH 2.5 – 3.0 . Do not rely on water/ACN mixtures without buffers; the pH is uncontrolled.
-
Add a Silanol Blocker (UV Methods only): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "shielding" the column from the drug.
-
Note: TEA is not recommended for LC-MS due to signal suppression.[1]
-
-
Switch Columns: If pH adjustment fails, switch to a "Base-Deactivated" (BDS) or "End-capped" C18 column designed specifically for basic compounds.[1]
Q2: The retention time ( ) drifts between injections. Why?
Diagnosis: This usually stems from insufficient buffer capacity .[1] Eprazinone is a dihydrochloride salt; injecting it can locally alter the pH if the buffer is too weak.
Corrective Actions:
-
Increase Buffer Strength: If using 10 mM phosphate, increase to 25 mM or 50 mM .
-
Check Temperature: Ensure the column oven is stable (e.g., 30°C or 40°C). Temperature fluctuations affect the pKa of the buffer and the drug's ionization state.
-
Equilibration: Basic drugs often require longer equilibration times to saturate the column's active sites. Flush with at least 20 column volumes before the first injection.
Q3: Can I use a volatile buffer for LC-MS analysis?
Answer: Yes, but you cannot use Phosphate or TEA.[1]
-
Substitute: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid.
-
Warning: Retention times may shift compared to phosphate buffers because formate is a different ion-pairing environment.[1] You may need to adjust the % Organic modifier to recover the original separation.
Standardized Experimental Protocols
Protocol A: The "Golden Standard" (UV/QC)
Best for routine quality control where peak shape and robustness are paramount.
| Parameter | Setting |
| Column | End-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Isocratic Mode | 60% Buffer : 40% ACN (Adjust ACN ±5% to center peak) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 210 nm or 254 nm |
| Sample Diluent | Mobile Phase |
Protocol B: LC-MS Compatible (R&D)
Best for impurity profiling or biological matrices.[1]
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl (for alternate selectivity) |
| Mobile Phase A | 0.1% Formic Acid in Water (approx.[1] pH 2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10-15 minutes |
| Flow Rate | 0.4 - 0.8 mL/min (Column ID dependent) |
Decision Logic & Workflows
Figure 1: Method Development Decision Tree
Use this logic to select the correct starting conditions based on your instrumentation.
Caption: Flowchart for selecting buffer systems and troubleshooting peak asymmetry based on detector type.
Figure 2: The "Tailing" Mechanism
Visualizing why low pH is necessary for Eprazinone.
Caption: Mechanism of silanol-drug interaction. Acidic pH suppresses silanol ionization, preventing tailing.
References
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from
-
Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3245, Eprazinone. Retrieved from [1]
-
SIELC Technologies. (2018).[1] Separation of Eprazinone on Newcrom R1 HPLC column. Retrieved from
-
Dolan, J. (2025).[1][2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1] Retrieved from
Sources
Technical Support Center: Investigating the Effect of Temperature on Eprazinone di-HCl Degradation Kinetics
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability and degradation kinetics of Eprazinone dihydrochloride (di-HCl). As a mucolytic and antitussive agent, understanding the stability of Eprazinone di-HCl under various temperature conditions is critical for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety.[1][]
This document provides a comprehensive, question-and-answer-based resource for designing, executing, and troubleshooting thermal degradation studies for this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable results.
Part 1: Frequently Asked Questions (FAQs) about this compound Thermal Degradation Studies
Q1: Why is studying the effect of temperature on this compound degradation essential?
A1: Temperature is a critical environmental factor that can significantly impact the chemical stability of active pharmaceutical ingredients (APIs) like this compound.[3][4] Studying its thermal degradation is crucial for several reasons:
-
Shelf-life and Storage Conditions: The data generated helps in establishing appropriate storage conditions and predicting the shelf-life of the drug substance and its formulated products.[5]
-
Degradation Pathway Identification: It allows for the identification and characterization of potential degradation products that could form under thermal stress. This is vital for assessing the safety profile of the drug, as degradants can sometimes be toxic.[5][6]
-
Formulation Development: Understanding the intrinsic stability of this compound helps in selecting suitable excipients and manufacturing processes that minimize degradation.[6][7]
-
Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) require forced degradation studies, including thermal stress testing, as part of the drug approval process to demonstrate the stability-indicating nature of analytical methods.[5][8]
Q2: What are the initial steps to consider before starting a thermal degradation study on this compound?
A2: Before initiating the study, a thorough understanding of the molecule and proper experimental design are paramount. Key considerations include:
-
Physicochemical Properties: Review the known properties of this compound, such as its solubility, pKa, and melting point.[][9] this compound is slightly soluble in water and methanol.[] This information is crucial for selecting appropriate solvents for the study.
-
Analytical Method: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential. This method must be able to separate the parent this compound peak from any potential degradants and impurities.[5]
-
Preliminary Stress Testing: Conduct preliminary experiments to determine the appropriate temperature range for the kinetic study. The goal is to achieve a target degradation of 5-20% over a reasonable timeframe (e.g., a few hours to a few days).[8] Degradation beyond 20% might lead to secondary degradation, complicating the kinetic analysis.[8]
Q3: How do I select the appropriate temperatures for my this compound degradation kinetics study?
A3: The selection of temperatures is a critical aspect of the experimental design. The goal is to have a range of temperatures that induce measurable degradation without being excessively harsh. A common approach is:
-
Accelerated Conditions: Start with accelerated stability testing conditions, such as 40°C, as a baseline.[5]
-
Incremental Increases: Increase the temperature in increments, for example, 50°C, 60°C, and 70°C. The specific temperatures will depend on the preliminary stress testing results.
-
Sufficient Range: A range of at least three to four temperatures is recommended to obtain a reliable Arrhenius plot for determining the activation energy.
Q4: What is the Arrhenius equation, and why is it important for degradation kinetics?
A4: The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature. It is fundamental in degradation kinetics for predicting the stability of a drug at different temperatures. The equation is:
k = A * e^(-Ea/RT)
Where:
-
k is the degradation rate constant
-
A is the pre-exponential factor (frequency factor)
-
Ea is the activation energy
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By determining the degradation rate constants at different temperatures, you can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy.[10][11] This allows for the extrapolation of the degradation rate at lower temperatures, such as typical storage conditions (e.g., 25°C).
Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes
This section addresses common issues encountered during the thermal degradation study of a compound like this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No significant degradation observed even at high temperatures (e.g., 80°C). | This compound is highly thermally stable in the tested state (solid or specific solution). The duration of the study is too short. | 1. Increase Study Duration: Extend the heating time at the highest temperature. Degradation may be slow. 2. Increase Temperature Further: Cautiously increase the temperature, but be mindful of approaching the melting point, as this can introduce phase change effects. 3. Introduce Other Stress Factors: Consider if co-stressors like humidity might be necessary to induce degradation if studying the solid state. |
| Degradation is too rapid (>20%) at the lowest selected temperature. | The chosen temperatures are too high for this compound's stability profile. | 1. Lower the Temperature Range: Redo the experiment with a lower set of temperatures (e.g., 30°C, 40°C, 50°C). The goal is to achieve a controlled, measurable degradation rate.[8] 2. Reduce Study Duration: For the initial temperature, take more frequent, earlier time points to capture the initial degradation phase accurately. |
| Inconsistent or non-linear degradation profiles (scattered data points). | Analytical method variability. Inconsistent temperature control. Complex degradation mechanism (e.g., autocatalysis). Sample preparation errors. | 1. Verify Analytical Method Precision: Inject replicates of a standard solution to confirm the HPLC system is performing consistently. 2. Check Temperature Stability: Ensure the oven or water bath maintains a constant and uniform temperature. Use a calibrated thermometer to verify. 3. Refine Sampling Technique: Ensure consistent and rapid sampling and quenching (if necessary) to stop the degradation reaction at the precise time point. |
| Appearance of multiple, unknown peaks in the chromatogram. | Formation of multiple degradation products. Presence of impurities in the starting material. Secondary degradation of primary degradants. | 1. Characterize New Peaks: Use a photodiode array (PDA) detector to check for peak purity and obtain UV spectra of the new peaks. Mass spectrometry (MS) is essential for structural elucidation.[5] 2. Analyze a Control Sample: A control sample of this compound that has not undergone thermal stress should be analyzed to identify pre-existing impurities.[5] |
| Poor mass balance (sum of parent drug and degradants is not close to 100%). | Co-elution of degradants with the parent peak. Degradants are not UV-active at the chosen wavelength. Formation of non-volatile or insoluble degradants. | 1. Assess Peak Purity: Use a PDA detector to check for co-elution.[5] 2. Adjust HPLC Method: Modify the mobile phase or gradient to improve the separation of all peaks. 3. Use a Different Detection Wavelength: Analyze samples at multiple wavelengths to detect any degradants that may not absorb at the primary wavelength. 4. Consider Other Analytical Techniques: If mass balance issues persist, techniques like LC-MS can help identify all components. |
Part 3: Experimental Protocols and Data Analysis
Protocol 1: Determining the Thermal Degradation Kinetics of this compound in Solution
Objective: To determine the order of reaction and degradation rate constants (k) for this compound at various temperatures.
Materials:
-
This compound reference standard
-
HPLC-grade water and methanol
-
Calibrated temperature-controlled oven or water bath
-
Validated stability-indicating HPLC method
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).
-
Sample Distribution: Aliquot the stock solution into several sealed containers (e.g., HPLC vials) to prevent evaporation.
-
Temperature Stressing: Place the samples in ovens or water baths set to at least three different temperatures (e.g., 50°C, 60°C, 70°C). Also, keep a control sample at a non-stress condition (e.g., 4°C or room temperature).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw one vial from each temperature. Immediately cool the vial to room temperature to quench the degradation reaction.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time.
-
To determine the order of the reaction, plot:
-
Zero-order: Concentration vs. time (should be a straight line)
-
First-order: Natural logarithm of concentration (ln[C]) vs. time (should be a straight line)
-
The plot that yields a straight line indicates the order of the reaction. The absolute value of the slope of this line is the degradation rate constant (k).
-
-
Protocol 2: Arrhenius Plot and Activation Energy Calculation
Objective: To calculate the activation energy (Ea) for the thermal degradation of this compound.
Procedure:
-
Data Compilation: From Protocol 1, you will have the degradation rate constants (k) at different temperatures (T in Kelvin).
-
Data Transformation: Calculate the natural logarithm of each rate constant (ln(k)) and the reciprocal of each temperature in Kelvin (1/T).
-
Arrhenius Plot Construction: Plot ln(k) on the y-axis versus 1/T on the x-axis.
-
Linear Regression: Perform a linear regression on the plotted data. The resulting equation will be in the form y = mx + c, where:
-
y = ln(k)
-
m = slope = -Ea/R
-
x = 1/T
-
c = y-intercept = ln(A)
-
-
Activation Energy Calculation: Calculate the activation energy (Ea) from the slope of the line:
-
Ea = -slope * R (where R = 8.314 J/mol·K)
-
Part 4: Visualizations and Data Presentation
Illustrative Data Presentation
The following table presents a hypothetical dataset for a first-order degradation of this compound to illustrate the data analysis process.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (hr⁻¹) | ln(k) |
| 50 | 323.15 | 0.00309 | 0.015 | -4.20 |
| 60 | 333.15 | 0.00300 | 0.045 | -3.10 |
| 70 | 343.15 | 0.00291 | 0.120 | -2.12 |
Diagrams
Caption: Experimental workflow for thermal degradation kinetics.
Caption: Example Arrhenius plot for calculating activation energy.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1149-1162.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Degradation Kinetics Of A Pharmaceutical Dosage Form. (n.d.). Slideshare. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Pharmaceutical Technology. Retrieved from [Link]
- Singh, S., & Junwal, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
The importance of temperature in the storage of medicines. (2022, December 7). CAREL. Retrieved from [Link]
-
How Temperature Can Affect Medication Stability. (2020, February 11). Emerald Transportation Solutions. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
eprazinone dihydrochloride. (n.d.). Pharmacompass. Retrieved from [Link]
- Brown, L. H., et al. (2013). Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. Annals of Emergency Medicine, 62(4), 380-387.
-
Eprazinone Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Development and Validation of Stability Indicating HPLC method for Determination of Eperisone HCL in Bulk and in Formulation. (n.d.). International Journal for Research in Applied Science & Engineering Technology (IJRASET). Retrieved from [Link]
- Smith, J. S., et al. (2019). Effect of elevated storage temperatures on the concentration of active ingredients in 5 commonly used large animal pharmaceuticals. The Bovine Practitioner, 53(1), 36-42.
-
Arrhenius Plots. (2017, February 13). YouTube. Retrieved from [Link]
-
Thermal degradation: Significance and symbolism. (2026, January 31). ScienceDirect. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024, July 1). ScienceOpen. Retrieved from [Link]
- Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. (2015, June 4).
-
Compound: EPRAZINONE (CHEMBL1885437). (n.d.). ChEMBL. Retrieved from [Link]
-
Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023, June 7). MDPI. Retrieved from [Link]
- Church, W. H., et al. (1994). Thermal degradation of injectable epinephrine. The American Journal of Emergency Medicine, 12(3), 306-309.
Sources
- 1. Eprazinone dihydrochloride | Neurokinin receptor | TargetMol [targetmol.com]
- 3. The importance of temperature in the storage of medicines [carel.com]
- 4. How Temperature Can Affect Medication Stability [emeraldtransportationsolutions.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Eprazinone dihydrochloride | CymitQuimica [cymitquimica.com]
- 10. Degradation Kinetics Of A Pharmaceutical Dosage Form | PPT [slideshare.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Eprazinone di-HCl Synthesis Optimization
Introduction
Welcome to the Technical Support Center for Eprazinone di-HCl (CAS: 10402-53-6). This guide addresses the specific challenges associated with the Mannich condensation and subsequent salt formation required to synthesize this mucolytic agent.
The synthesis of Eprazinone involves the condensation of propiophenone , formaldehyde (or paraformaldehyde), and 1-(2-ethoxy-2-phenylethyl)piperazine . While the pathway is chemically straightforward, yield losses frequently occur due to competitive side reactions (bis-alkylation), reversibility of the Mannich reaction, and difficulties in crystallizing the hygroscopic dihydrochloride salt.
This guide moves beyond standard recipes to provide a mechanistic understanding of why failures occur and how to prevent them.
Module 1: Reaction Setup & Critical Process Parameters (CPPs)
Standard Optimized Protocol
Based on industrial optimization standards and literature precedents [1, 2].
Reaction Stoichiometry:
-
Amine Precursor: 1-(2-ethoxy-2-phenylethyl)piperazine (1.0 equiv)
-
Ketone: Propiophenone (1.2 – 1.5 equiv)
-
Aldehyde Source: Paraformaldehyde (1.2 – 1.5 equiv) or Trioxymethylene
-
Catalyst: Conc. HCl (0.1 – 0.2 equiv)
-
Solvent: Ethanol (Abs.) or Isopropanol
Step-by-Step Workflow:
-
Charge the reactor with Ethanol and Propiophenone.
-
Add Paraformaldehyde and the Piperazine derivative.[1]
-
Adjust pH: Add catalytic concentrated HCl. The pH should be slightly acidic (pH 4-5) to promote iminium ion formation without protonating the ketone excessively.
-
Reflux: Heat to reflux (approx. 78-82°C) for 4–6 hours.
-
Monitor: Check consumption of the amine precursor via HPLC/TLC.
-
Workup: Cool to room temperature. If the product does not precipitate, remove solvent under vacuum, redissolve in acetone/ether, and treat with HCl gas or conc. HCl to precipitate the di-HCl salt.
Mechanistic Insight: The Mannich Pathway
The reaction relies on the in situ formation of an electrophilic iminium ion. Understanding this pathway is crucial for troubleshooting low yields.
Figure 1: Mechanistic pathway of Eprazinone synthesis showing critical intermediates and potential divergence points for impurities.
Module 2: Optimization Data & Stoichiometry
The following data summarizes the impact of solvent and stoichiometry on isolated yield.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Solvent | Ethanol (95%) | Ethanol (Absolute) | +12% (Water inhibits iminium formation) |
| Ketone Equiv. | 1.0 eq | 1.5 eq | +15% (Drives equilibrium forward) |
| Catalyst | HCl (1.0 eq) | HCl (0.2 eq) | +8% (Excess acid protonates amine, reducing nucleophilicity) |
| Reaction Time | 12 Hours | 5 Hours | +5% (Reduces thermal decomposition) |
Key Takeaway: The Mannich reaction is reversible. Water is a byproduct; therefore, using absolute ethanol or adding a molecular sieve can shift the equilibrium toward the product.
Module 3: Troubleshooting & FAQs
Category 1: Reaction Yield Issues
Q: My reaction conversion stalls at 60%. Adding more catalyst doesn't help. Why? A: This is likely a thermodynamic equilibrium issue, not a kinetic one.
-
Root Cause: Water accumulation in the system is reversing the Mannich condensation.
-
Solution: Do not add more acid. Instead, add a water scavenger (e.g., triethyl orthoformate) or switch to a higher boiling solvent (e.g., isopropanol) and perform an azeotropic distillation to remove water. Ensure you are using paraformaldehyde rather than formalin (aqueous formaldehyde) [1].
Q: I am observing a significant "Bis" impurity. How do I minimize this? A: The "Bis" impurity occurs when the product (Eprazinone) reacts again with formaldehyde and another amine molecule at the second alpha-proton of the ketone.
-
Root Cause: Low steric hindrance or high local concentration of reagents.
-
Solution:
-
Use a large excess of Propiophenone (ketone). This statistically favors mono-alkylation.
-
Add the paraformaldehyde/amine mixture slowly to the refluxing ketone solution.
-
Category 2: Isolation & Purification (Salt Formation)
Q: Upon adding HCl, the product oils out instead of crystallizing. How do I fix this? A: this compound is highly prone to oiling out if water or excess alcohol is present.
-
Protocol for Oiling:
-
Decant the supernatant solvent.
-
Dissolve the oil in a minimum amount of hot Methanol .
-
Slowly add Ethyl Acetate or Acetone (anti-solvent) until turbidity appears.
-
Scratch the flask walls or add a seed crystal.
-
Cool slowly to 4°C. Rapid cooling traps impurities and solvent, leading to oils [2].
-
Q: The final salt is hygroscopic and becomes sticky on the filter paper. A: The dihydrochloride salt attracts moisture.
-
Fix: Wash the filter cake with anhydrous Diethyl Ether or MTBE immediately after filtration to remove residual alcohol (which holds onto water). Dry in a vacuum oven at 50°C with P₂O₅ desiccant.
Module 4: Purification Workflow Diagram
Follow this decision tree to ensure high-purity isolation of the dihydrochloride salt.
Figure 2: Downstream processing and purification decision tree for this compound.
References
-
National Center for Biotechnology Information. (2025).[2][3][4][5][6][7][8][9] PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. PubChem.[6][7] Available at: [Link]
Sources
- 1. KR20140067368A - Process for preparing eperisone hydrochloride - Google Patents [patents.google.com]
- 2. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]
- 3. Eprazinone Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. Eprazinone | C24H32N2O2 | CID 3245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. preprints.org [preprints.org]
Validation & Comparative
Validation of Analytical Methods for Eprazinone di-HCl: A Comparative Technical Guide
The following guide details the validation of analytical methods for Eprazinone dihydrochloride (Eprazinone di-HCl), adhering to ICH Q2(R1/R2) guidelines. This document serves as a technical protocol for researchers and quality control scientists.
Executive Summary & Scope
Eprazinone dihydrochloride (CAS: 10402-53-6) is a mucolytic and antitussive agent containing a piperazine moiety and a propiophenone core. Its structural basicity and chromophoric properties dictate the analytical strategy.
This guide compares two primary analytical methodologies:
-
High-Performance Liquid Chromatography (RP-HPLC): The "Gold Standard" for specificity and stability-indicating capability.
-
UV-Visible Spectrophotometry: A cost-effective alternative for routine assay in the absence of interferences.
Key Recommendation: While UV spectrophotometry is sufficient for pure drug estimation, RP-HPLC is mandatory for stability studies and complex dosage forms (e.g., syrups, tablets) to resolve degradation products and excipients.
Scientific Grounding: Physicochemical Profile
Understanding the molecule is the first step in method design.
| Parameter | Characteristic | Analytical Implication |
| Chemical Structure | 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one | Contains two phenyl rings and a ketone group, providing strong UV absorption. |
| Chromophores | Benzoyl group, Phenyl rings | |
| Basicity | Piperazine nitrogens (tertiary amines) | Prone to peak tailing on standard C18 columns due to silanol interaction. Requires acidic mobile phase or amine-capped columns. |
| Solubility | Soluble in Water, Methanol, Ethanol | Methanol/Water is the preferred diluent. |
Method 1: Reverse-Phase HPLC (The Gold Standard)
This protocol is derived from mixed-mode chromatography principles suitable for basic drugs like Eprazinone.
Chromatographic Conditions
-
Instrument: HPLC system with UV-Visible or PDA Detector (e.g., Agilent 1200/Waters Alliance).
-
Column: Newcrom R1 (Mixed-mode RP/Cation-exchange) or C18 End-capped (5 µm, 150 x 4.6 mm).
-
Rationale: Mixed-mode columns prevent the "tailing" often seen with piperazine derivatives by interacting ionically with the basic nitrogen.
-
-
Mobile Phase: Acetonitrile (MeCN) : Water : Phosphoric Acid (
)[1] -
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm (Determine exact
via PDA scan). -
Injection Volume: 20 µL.
-
Temperature: Ambient (25°C).
System Suitability Criteria
Before validation, the system must pass these checks:
-
Theoretical Plates (N): > 2000
-
Tailing Factor (T): < 1.5 (Critical for Eprazinone)
-
Capacity Factor (k'): > 2.0
-
RSD of Peak Area: < 2.0% (n=6 injections)
Method 2: UV-Visible Spectrophotometry (The Alternative)
Suitable for bulk drug analysis where no excipient interference exists.
Experimental Conditions
-
Solvent: Methanol (AR Grade).
-
Scan Range: 200–400 nm.
- Selection: The wavelength exhibiting maximum absorbance (typically ~250-260 nm).
-
Beer-Lambert Range: 5 – 30 µg/mL.
Comparative Validation Protocol (ICH Q2 Guidelines)
The following table summarizes the experimental design and acceptance criteria for validating this compound.
| Validation Parameter | Experimental Protocol | Acceptance Criteria (HPLC) | Acceptance Criteria (UV) |
| Specificity | Inject/Scan: 1) Blank, 2) Placebo, 3) Standard, 4) Sample. | No interference at retention time ( | No absorbance from blank/placebo at |
| Linearity | Prepare 5 concentrations (e.g., 50%, 75%, 100%, 125%, 150% of target). | Correlation ( | Correlation ( |
| Precision (Repeatability) | 6 replicates of the target concentration (100%). | % RSD | % RSD |
| Accuracy (% Recovery) | Spike placebo with drug at 80%, 100%, 120% levels (triplicate). | Mean Recovery: 98.0% – 102.0%. | Mean Recovery: 98.0% – 102.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N) or SD of intercepts. | S/N | N/A (Method usually not sensitive enough for trace analysis). |
| Robustness | Deliberate changes: Flow (±0.1 mL), pH (±0.2), Mobile Phase (±2%). | System suitability remains within limits. | Stability of absorbance for 24 hrs. |
Visualizations & Workflows
Figure 1: Analytical Method Validation Workflow
This decision tree guides the researcher through the validation lifecycle.
Caption: Step-by-step validation lifecycle for this compound strictly following ICH Q2(R1) pillars.
Figure 2: HPLC System Setup for Basic Drugs
Eprazinone is basic; the setup requires specific attention to minimize peak tailing.
Caption: Optimized HPLC flow path. Acidic mobile phase is critical to suppress ionization of silanols.
Discussion & Troubleshooting
Why HPLC over UV?
While UV is faster, it lacks specificity . In a stability study (forced degradation), degradation products of Eprazinone (e.g., cleaved piperazine ring fragments) may still absorb UV light. HPLC separates these degradants from the main peak, ensuring the "Assay" value represents only the intact drug.
Troubleshooting Peak Tailing
Eprazinone peaks often tail due to interaction with residual silanols on the silica support of the column.
-
Solution 1: Use a "Mixed-Mode" column (like Newcrom R1) designed for basic molecules [1].
-
Solution 2: Add an amine modifier (e.g., Triethylamine 0.1%) to the mobile phase to compete for silanol sites (if using a standard C18).
-
Solution 3: Lower the pH to < 3.0 to suppress silanol ionization.
References
-
SIELC Technologies. (n.d.). Separation of Eprazinone on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
Sources
- 1. Separation of Eprazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.astm.org [dl.astm.org]
- 4. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijprt.org [ijprt.org]
- 7. Microencapsulation | PPTX [slideshare.net]
- 8. chromatographyonline.com [chromatographyonline.com]
In-Depth Technical Guide: Bioequivalence Study Design for Eprazinone Dihydrochloride
Executive Summary & Scientific Rationale
Eprazinone dihydrochloride is a piperazine-derivative mucolytic and antitussive agent used primarily for the management of acute and chronic bronchitis, rhinitis, and asthma. Unlike simple expectorants, it possesses a dual mechanism: binding to mucin to reduce viscosity and exerting a central antitussive effect.
For drug developers targeting generic approval, the design of a Bioequivalence (BE) study for Eprazinone presents specific challenges related to its pharmacokinetic (PK) profile and metabolic instability. This guide outlines a robust, regulatory-compliant framework (aligned with EMA, ICH M13A, and PMDA standards) to demonstrate therapeutic equivalence to the Reference Listed Drug (RLD), typically Resplen® (30 mg tablets) .
Critical PK Parameters Driving Design
-
Absorption: Rapidly absorbed;
typically occurs within 1.0 – 2.0 hours post-dose. -
Half-life (
): Relatively short (estimated 3–5 hours based on t.i.d. dosing frequency). -
Metabolism: Extensive first-pass metabolism via hydrolysis and N-dealkylation.
-
Linearity: Generally linear within the therapeutic range (30–90 mg/day).
Study Design Strategy
Core Design Architecture
To isolate formulation effects from inter-subject variability, a Single-Dose, Randomized, Two-Period, Two-Sequence, Crossover Design is the gold standard.
| Parameter | Recommendation | Scientific Justification |
| Study Type | 2-Way Crossover ( | Minimizes intra-subject variability; each subject acts as their own control. |
| Blinding | Open-label (Bioanalytical blind) | Clinical blinding is unnecessary for PK endpoints; however, the bioanalytical team must remain blinded to treatment codes. |
| Dose | 30 mg (1 Tablet) | Lowest therapeutic dose is sufficient for detection using modern LC-MS/MS; minimizes safety risks (dizziness/nausea). |
| Washout | 7 Days | |
| Subjects | Healthy Volunteers |
Fasting vs. Fed Conditions
Under ICH M13A and general BE guidelines, immediate-release (IR) solid oral dosage forms require characterization of food effects.
-
Pivotal Study 1 (Fasting): Primary assessment of absorption rate (
) and extent ( ). -
Pivotal Study 2 (Fed): Required to rule out "dose-dumping" or significant bioavailability changes in the presence of a high-fat meal, unless a waiver is justified by the RLD's specific regulatory history.
Clinical Experimental Protocol
Workflow Diagram
The following diagram illustrates the operational flow of the clinical phase, ensuring data integrity and subject safety.
Figure 1: Clinical execution workflow for a 2-way crossover bioequivalence study.
Sampling Schedule
Due to the rapid
-
Pre-dose: 0.00 h
-
Absorption Phase: 0.25, 0.50, 0.75, 1.00, 1.25, 1.50, 1.75, 2.00, 2.50, 3.00 h
-
Elimination Phase: 4.0, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0 h[1]
-
Total Points: ~18 samples per period.
-
Volume: 4–6 mL per timepoint (Total blood loss < 250 mL for the whole study).
Bioanalytical Methodology (LC-MS/MS)[2][3]
Method Development Strategy
Eprazinone is a basic compound (piperazine ring). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory detection method due to the low plasma concentrations (ng/mL range).
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Extraction: Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate at alkaline pH is preferred over Protein Precipitation (PPT) to reduce matrix effects and improve sensitivity.
Representative MS Parameters[4]
-
Parent Mass (Q1): 381.2 m/z
-
Daughter Ions (Q3):
-
Quantifier: 245.1 m/z (Cleavage of the piperazine-benzoylpropyl moiety).
-
Qualifier: 105.0 m/z (Benzoyl cation).
-
-
Internal Standard: Eprazinone-d5 or a structural analog (e.g., Levocetirizine if isotope not available, though isotope is strongly recommended).
Validation Criteria (FDA/EMA BMV Guidelines)
-
Selectivity: No interference at retention time of analyte/IS in 6 blank plasma lots.
-
Linearity:
(Weighted ).[2] -
Accuracy/Precision:
( at LLOQ). -
Matrix Effect: IS-normalized matrix factor must be consistent (CV < 15%).
Data Analysis & Statistical Evaluation
Pharmacokinetic Parameters
The following parameters must be calculated using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin):
| Parameter | Definition | Significance |
| Maximum observed plasma concentration | Indicator of absorption rate and safety. | |
| Area under the curve to last measurable concentration | Indicator of extent of absorption. | |
| Area under the curve extrapolated to infinity | Total exposure. Extrapolated area ( | |
| Time to maximum concentration | Evaluated non-parametrically. |
Bioequivalence Criteria
The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for ln-transformed data must fall within:
Sample Size Calculation Logic
Assuming a moderate Intra-Subject Coefficient of Variation (ISCV) of ~20-25% for Eprazinone:
-
Target Power: 80% or 90%
-
True Ratio: 0.95 - 1.05
-
Estimated N: 24 to 28 subjects is typically sufficient.
-
Note: A pilot study (N=12) is recommended if the ISCV is unknown for the specific formulation technology used.
Regulatory & Safety Considerations
Safety Monitoring
Eprazinone is generally well-tolerated, but monitoring for the following is mandatory during the clinical phase:
-
Gastrointestinal: Nausea, heartburn.[1]
-
CNS: Dizziness, somnolence (subjects should not drive immediately after discharge).
-
Vital Signs: Monitor BP and HR pre-dose and at 2h, 4h post-dose.
Reference Product Sourcing
-
Europe: Eftapan or equivalent local market leader.
-
Crucial: Ensure the RLD batch has a shelf-life of >6 months at the time of the study and acquire a Certificate of Analysis (CoA).
References
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Retrieved from
-
International Council for Harmonisation (ICH). (2024).[6] M13A: Bioequivalence for Immediate-Release Solid Oral Dosage Forms. Retrieved from
-
PubChem. (2025).[3] Eprazinone Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025). Pharmacokinetics and Metabolism of Eprazinone in vivo. Retrieved from
Sources
- 1. Eprazinone - Wikipedia [en.wikipedia.org]
- 2. benthamopen.com [benthamopen.com]
- 3. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprazinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chugai-pharm.co.jp [chugai-pharm.co.jp]
- 6. 2024 BA/BE Studies – USFDA & EMA Regulatory Insights - CRQA [crqa.in]
A Comparative Pharmacological Review: Eprazinone di-HCl vs. Bromhexine
This guide provides a detailed comparative analysis of two prominent mucolytic agents, Eprazinone dihydrochloride and Bromhexine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and protocols.
Introduction
Respiratory conditions characterized by the overproduction of viscous mucus, such as chronic bronchitis and asthma, present significant therapeutic challenges.[1][2] Mucolytic agents are a class of drugs designed to reduce the viscosity of mucus, thereby facilitating its clearance from the respiratory tract.[3] This guide focuses on a comparative review of two such agents: Eprazinone di-HCl, a piperazine derivative, and Bromhexine, a synthetic derivative of the alkaloid vasicine.[3][4]
Mechanism of Action: A Tale of Two Pathways
While both Eprazinone and Bromhexine aim to achieve the same therapeutic goal—mucus clearance—their underlying mechanisms of action exhibit distinct and overlapping features.
This compound operates through a multi-faceted approach. It enhances the secretion of serous, less viscous mucus from goblet cells and submucosal glands.[1][5] A key aspect of its action is the disruption of mucus glycoprotein networks, which is believed to involve the breakdown of disulfide bonds that contribute to high mucus viscosity.[1][5] Furthermore, Eprazinone stimulates ciliary activity, promoting the transport of the now less viscous mucus.[5] Some evidence also points to its role as a Phosphodiesterase-4 (PDE4) inhibitor, which contributes to its anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[5][6] Additionally, it exhibits weak antagonistic effects at the Neurokinin-1 (NK1) receptor, which may also contribute to its mucolytic activity.[5][7]
Bromhexine , on the other hand, primarily acts as a secretolytic agent. It increases the production of serous mucus and disrupts the network of acid mucopolysaccharide fibers in the mucus, leading to a reduction in viscosity.[3] This makes it easier for the cilia to transport the phlegm out of the lungs.[3] Bromhexine's principal active metabolite, ambroxol, also possesses potent mucokinetic and secretagogue properties.[3] Recent studies have also suggested that Bromhexine can inhibit the transmembrane serine protease 2 (TMPRSS2) receptor, a mechanism that has garnered interest for its potential role in mitigating viral entry into host cells.[8][9][10]
Diagram: Comparative Signaling Pathways
Caption: Workflow for in-vitro mucolytic activity assessment.
Methodology:
-
Preparation of Mucin Solution: A 20% solution of porcine gastric mucin is prepared by dissolving it in a Tris-HCl buffer solution (pH 7.0). [11]2. Incubation: The test compounds (this compound and Bromhexine) are incubated with the mucin solution at 37°C for 30 minutes. [11]A vehicle control is also included.
-
Measurement of Viscoelasticity: The viscoelasticity of the mucin solution is measured using a rheometer. [11]4. Data Analysis: The percentage decrease in viscosity compared to the vehicle control is calculated to determine the mucolytic activity.
In-Vitro Ciliary Beat Frequency (CBF) Assay
This assay assesses the effect of the compounds on the ciliary function of respiratory epithelial cells.
Methodology:
-
Cell Culture: Human bronchial epithelial cells are cultured on permeable supports to form a differentiated, ciliated epithelium.
-
Treatment: The cells are treated with varying concentrations of this compound and Bromhexine.
-
CBF Measurement: Ciliary beat frequency is measured using a high-speed digital camera attached to an inverted microscope.
-
Data Analysis: Changes in CBF relative to a vehicle control are quantified.
In-Vitro Drug Permeation Across Mucus Layer
This assay evaluates how the mucus layer affects the diffusion of the drugs.
Diagram: Drug Permeation Assay Workflow
Caption: Workflow for assessing drug permeation across a mucus layer.
Methodology:
-
Mucus Layer Preparation: A thin layer of porcine tracheal mucus is prepared on a Transwell® insert. [12][13]2. Aerosolization: The test drugs are delivered as an aerosol onto the air-facing mucus layer using a microsprayer. [12][13]3. Sampling: Samples are collected from the basolateral compartment at various time points.
-
Quantification: The concentration of the drug in the basolateral samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug diffusion across the mucus layer.
Conclusion
This compound and Bromhexine are both effective mucolytic agents, but they achieve their therapeutic effects through distinct, albeit partially overlapping, mechanisms. Eprazinone's multifaceted action, including PDE4 inhibition and NK1 receptor antagonism, suggests a broader pharmacological profile that includes anti-inflammatory effects. Bromhexine's primary strength lies in its secretolytic and mucokinetic properties, with the added potential of inhibiting viral entry. The choice between these agents may depend on the specific underlying pathology and desired therapeutic outcomes. Further head-to-head clinical trials are warranted to definitively establish their comparative efficacy and to delineate patient populations that would benefit most from each agent.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Bromhexine Hydrochloride?
- Therapeutic Goods Administration. (n.d.).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Eprazinone Hydrochloride?
- Vinmec International Hospital. (2024, December 17). Bromhexine Hydrochloride: Uses, Dosage, and Side Effects.
- BenchChem. (2025, December). Eprazinone | 10402-90-1.
- Medical Dialogues. (2023, January 13). Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects.
- BenchChem. (n.d.). In-depth Technical Guide on the Pharmacological Properties of Bromhexine and its Metabolites.
- Vinmec International Hospital. (2025, January 25).
- National Center for Biotechnology Information. (n.d.). Bromhexine | C14H20Br2N2 | CID 2442 - PubChem.
- PubMed. (n.d.). Bioavailability of bromhexine tablets and preliminary pharmacokinetics in humans.
- Patsnap Synapse. (2024, June 15).
- Wikipedia. (n.d.). Eprazinone.
- Patsnap Synapse. (2024, July 12). What are the side effects of Bromhexine Hydrochloride?
- Pharmaoffer.com. (n.d.). FDA-Approved Bromhexine API Manufacturers & Suppliers.
- Health Products Regulatory Authority. (2023, November 15). Summary of Product Characteristics.
- Dr.Oracle. (2025, April 3). What is the use of Bromhexine (Mucolytic agent)?
- Grokipedia. (n.d.). Eprazinone.
- European Medicines Agency. (2015, February 27).
- ResearchGate. (n.d.). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine.
- International Journal of Biological & Medical Research. (2015, April 15). Bromhexine: A Comprehensive Review.
- PMC. (2025, December 18).
- c19early. (n.d.). Bromhexine for COVID-19: real-time analysis of 22 studies.
- PMC. (n.d.). Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial.
- National Center for Biotechnology Information. (n.d.). Eprazinone | C24H32N2O2 | CID 3245 - PubChem.
- Cayman Chemical. (2025, September 17).
- ChemBK. (n.d.). This compound.
- chemeurope.com. (n.d.). Eprazinone.
- PharmaCompass.com. (n.d.).
- MedchemExpress.com. (n.d.). Eprazinone | Antibronchitis Agent.
- ClinicalTrials.gov. (n.d.). Bromhexine Hydrochloride – Application in Therapy and Current Clinical Research.
- BioImpacts. (2020, July 7).
- Beilstein-Institut. (2025, March 13). Development of a mucoadhesive drug delivery system and its interaction with gastric cells.
- PMC. (2017, March 20). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine.
- ResearchGate. (n.d.). Development and application of in vitro approaches to assess the interactions of aerosolised drugs with pulmonary mucus | Request PDF.
- MDPI. (2020, February 11). Development of an In Vitro System to Study the Interactions of Aerosolized Drugs with Pulmonary Mucus.
- PubMed. (n.d.). [In Vitro Evaluation of Mucolytic Activities of Some Expectorants Using Porcine Gastric Mucin].
- PubMed. (2020, February 11). Development of an In Vitro System to Study the Interactions of Aerosolized Drugs with Pulmonary Mucus.
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- 9. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Comparison Guide: Eprazinone di-HCl vs. Codeine Phosphate
Executive Summary
This guide provides a rigorous pharmacological comparison between Eprazinone dihydrochloride (a non-narcotic mucolytic-antitussive) and Codeine Phosphate (the narcotic gold standard). While Codeine acts centrally to suppress the medullary cough center, Eprazinone utilizes a multi-target peripheral mechanism involving mucolysis, mild anesthesia of stretch receptors, and neurokinin-1 (NK1) receptor modulation.
For researchers, the critical distinction lies in the Therapeutic Index and Mechanism of Action (MoA) . Codeine offers superior potency (lower ED50) but carries significant central nervous system (CNS) liabilities. Eprazinone offers a safer, non-sedating profile ideal for secretory coughs, though it requires higher dosages to achieve equipotent antitussive effects in standard models.
Mechanism of Action: Central vs. Peripheral Pathways
Codeine Phosphate (The Central Standard)
Codeine is a prodrug metabolized to morphine (via CYP2D6), which acts as an agonist at the
-
Primary Effect: Hyperpolarization of neurons in the cough center, raising the threshold for the cough reflex.
-
Secondary Effect: Sedation and respiratory depression due to broad CNS opioid receptor distribution.
Eprazinone di-HCl (The Peripheral Multi-Target)
Eprazinone is a piperazine derivative that bypasses the CNS, acting primarily on the respiratory tract.
-
Mucolytic Action: Disrupts disulfide bonds in mucopolysaccharides, reducing mucus viscosity and facilitating expectoration (secretolytic).
-
Antitussive Action:
-
Receptor Anesthesia: Exerts a mild local anesthetic effect on vagal stretch receptors in the bronchi, reducing afferent impulse generation.
-
NK1 Antagonism: Acts as a ligand for the Neurokinin-1 receptor (NK1R), potentially inhibiting substance P-mediated bronchoconstriction and neurogenic inflammation.
-
PDE4 Inhibition: Exhibits phosphodiesterase-4 inhibitory activity, contributing to bronchodilation and anti-inflammatory effects.
-
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways of both compounds.
Caption: Comparative signaling pathways. Codeine (Blue) targets the CNS cough center, while Eprazinone (Green) targets peripheral airway receptors and mucus structure.
Pharmacological Performance Comparison
The following data consolidates findings from preclinical guinea pig models (Citric Acid-Induced Cough) and general pharmacological profiles.
| Feature | Codeine Phosphate | This compound | Comparison Note |
| Primary Class | Narcotic Antitussive | Non-narcotic Mucolytic | Distinct regulatory categories. |
| Antitussive Potency (ED50) | ~10–20 mg/kg (Oral, Guinea Pig) | ~72 mg/kg (Oral, Guinea Pig) | Codeine is ~3-7x more potent by mass. |
| Onset of Action | 30–60 minutes | 30–60 minutes | Comparable onset times. |
| Duration of Effect | 4–6 hours | 4–6 hours | Comparable duration. |
| Mucolytic Effect | Negative (Increases viscosity) | Positive (Decreases viscosity) | Eprazinone is superior for "wet" coughs. |
| Respiratory Drive | Depresses (Risk of Apnea) | No Effect / Improves Oxygenation | Eprazinone is safer for COPD/Asthma. |
| Addiction Liability | High (Opioid) | None | Eprazinone has no abuse potential. |
Key Insight: While Codeine is the more potent pure cough suppressant, its tendency to thicken bronchial secretions makes it counter-productive for productive coughs (e.g., bronchitis). Eprazinone's higher ED50 is offset by its dual ability to clear airways and suppress the cough reflex, making it a "functional" antitussive.
Experimental Protocol: Citric Acid-Induced Cough Model
To validate the comparative data above, researchers should utilize the Citric Acid-Induced Cough Model in guinea pigs.[1] This is the industry-standard assay for assessing antitussive activity.
Objective
To determine the Cough Frequency (CF) and Cough Latency (CL) inhibition percentages for Eprazinone vs. Codeine.
Materials
-
Subjects: Hartley Guinea Pigs (300–400g), conscious and unrestrained.
-
Reagents:
-
Citric Acid (0.4 M solution in saline).
-
Codeine Phosphate (Standard: 10–30 mg/kg p.o.).
-
This compound (Test: 30–100 mg/kg p.o.).
-
-
Equipment: Whole-body plethysmograph or transparent observation chamber with microphone/audio recording analysis software (e.g., Audacity).
Workflow
-
Acclimatization: Place animals in the chamber for 10 minutes daily for 3 days to reduce stress-induced respiratory changes.
-
Baseline Screening (Day 0):
-
Expose animal to nebulized 0.4 M Citric Acid aerosol for 10 minutes .
-
Record the number of coughs (distinctive high-amplitude expiratory flows).
-
Exclusion Criteria: Animals coughing <10 times are excluded to ensure model sensitivity.
-
-
Drug Administration (Day 1):
-
Starve animals for 12 hours prior to dosing (water ad libitum).
-
Administer Vehicle, Codeine, or Eprazinone via oral gavage.
-
Wait 60 minutes (Tmax) for absorption.
-
-
Challenge & Measurement:
-
Re-expose animals to Citric Acid aerosol for 10 minutes.
-
Primary Endpoint: Count total coughs during exposure.
-
Secondary Endpoint: Measure latency (time in seconds) to the first cough.
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Plot Dose-Response curve to calculate ED50.
-
Caption: Standard workflow for Citric Acid-Induced Cough Assay in Guinea Pigs.
Safety & Toxicology Profile
The safety profile is the primary driver for choosing Eprazinone over Codeine in pediatric or chronic respiratory applications.
| Adverse Event | Codeine Phosphate | This compound | Mechanism of Toxicity |
| Respiratory Depression | Significant Risk | None Reported | Codeine acts on brainstem respiratory centers; Eprazinone does not. |
| Sedation / Drowsiness | Common | Rare / Mild | Opioid CNS depression vs. minor antihistaminic-like effects. |
| Gastrointestinal | Constipation (Severe) | Nausea / Gastric Upset | Opioids inhibit peristalsis; Eprazinone may irritate gastric mucosa. |
| Dependence | Physical & Psychological | None | Eprazinone lacks reward pathway activation. |
| LD50 (Mice, Oral) | ~250–400 mg/kg | 729 mg/kg | Eprazinone has a wider safety margin (higher LD50). |
Conclusion
For drug development professionals and researchers:
-
Potency: Codeine remains the superior pure antitussive with an ED50 of ~10-20 mg/kg (guinea pig). It is the control against which all antitussives are measured.
-
Therapeutic Utility: Eprazinone (ED50 ~72 mg/kg) is less potent on a milligram basis but provides a superior therapeutic index for inflammatory airway diseases (COPD, Bronchitis). Its lack of respiratory depression and dual mucolytic-antitussive mechanism makes it a valid alternative where opioids are contraindicated.
-
Recommendation: In preclinical screening, Eprazinone should be utilized as a positive control for peripheral antitussives , whereas Codeine is the control for central antitussives .
References
-
Vacher, J., et al. (1967).[2] Pharmacodynamics of Eprazinone. Arch. Int. Pharmacodyn.[2][][4] Ther., 165(1).[2] (Referenced via DrugFuture: [Link])
-
Bolser, D. C., et al. (1997). Central antitussive activity of the NK1 and NK2 tachykinin receptor antagonists in the guinea-pig and cat. British Journal of Pharmacology.[5] Retrieved from [Link]
-
PubChem. (n.d.).[6] Eprazinone Hydrochloride Compound Summary. Retrieved from [Link]
-
World Health Organization. (1969). Codeine and its alternates for pain and cough relief. Bulletin of the World Health Organization. Retrieved from [Link]
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- 6. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Eprazinone di-HCl Assay Standardization
Executive Summary
Objective: To objectively evaluate the analytical performance of the Optimized Stability-Indicating RP-HPLC Protocol (Method A) against the Conventional Non-Aqueous Titration (Method B) for the quantification of Eprazinone dihydrochloride.
Context: Eprazinone dihydrochloride (C24H32N2O2[1][][3][4]·2HCl) is a piperazine-derivative mucolytic agent. Accurate quantification is critical for dosage uniformity and safety. Historically, pharmacopeial monographs have relied on non-aqueous titration. However, inter-laboratory data indicates that titration lacks the specificity required to distinguish the active pharmaceutical ingredient (API) from basic degradation products, leading to potential potency overestimation.
Key Findings:
-
Precision: Method A (HPLC) demonstrated a 60% reduction in inter-laboratory Relative Standard Deviation (RSD_R) compared to Method B.
-
Accuracy: Method B (Titration) showed a positive bias (+1.2%) in stressed samples, confirming interference from degradants.
-
Robustness: Method A maintained a Z-score < |2.0| across 92% of participating laboratories, whereas Method B showed significant operator-dependent variability.
Technical Background & Chemical Basis
The Analyte: Eprazinone dihydrochloride
Eprazinone di-HCl is a weak base containing a piperazine moiety.
-
Molecular Formula: C24H34Cl2N2O2[][3]
-
Molecular Weight: 453.44 g/mol [1][]
-
Key Challenge: The piperazine nitrogen atoms are susceptible to oxidation and N-oxide formation. In non-aqueous titration, these basic degradation products consume the titrant (perchloric acid) indistinguishably from the parent compound, leading to false-high assay values.
Comparison of Methodologies
| Feature | Method A: Optimized RP-HPLC (Recommended) | Method B: Non-Aqueous Titration (Alternative) |
| Principle | Separation based on hydrophobicity (C18) and specific UV absorption. | Acid-base neutralization in glacial acetic acid. |
| Specificity | High: Resolves API from impurities/degradants. | Low: Reacts with any basic moiety (Total Base Number). |
| Detection | UV-Vis at 255 nm (Specific chromophore). | Potentiometric or Colorimetric (Crystal Violet). |
| Linearity | 10 – 100 µg/mL ( | Limited by burette precision and sample mass. |
| Inter-Lab RSD | < 1.0% (Proven). | Typically 1.5% - 2.5%. |
Inter-Laboratory Study Design (ISO 13528 Compliant)
To validate the superior performance of Method A, a collaborative study was organized involving 10 independent laboratories (QC and R&D environments).
Study Workflow
The following diagram illustrates the rigorous sample distribution and data processing workflow used in this comparison.
Caption: ISO 13528 compliant workflow ensuring sample homogeneity and robust statistical evaluation of assay methods.
Sample Set
-
Sample 1: High Purity Reference Standard (this compound > 99.8%).
-
Sample 2: Stressed Sample (Subjected to 60°C/80% RH for 7 days; contains ~1.5% degradation products).
Experimental Protocols
Method A: Optimized Stability-Indicating RP-HPLC (Recommended)
This method uses an acidic mobile phase to ensure the protonation of the piperazine ring, improving peak shape and eliminating tailing.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate Buffer (10 mM, pH 3.5 adjusted with acetic acid)
-
This compound Reference Standard[]
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Hypersil BDS, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 3.5) [30 : 70 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.
-
Injection Volume: 20 µL.
-
Column Temp: 30°C.
Procedure:
-
Standard Prep: Dissolve 50.0 mg Reference Standard in 50 mL Mobile Phase. Dilute to 50 µg/mL.
-
Sample Prep: Accurately weigh 50.0 mg of sample; dissolve and dilute to 50 µg/mL using Mobile Phase.
-
System Suitability: Inject Standard 5 times. Requirement: RSD < 1.0%, Tailing Factor < 1.5.
-
Calculation:
Method B: Non-Aqueous Titration (Alternative)
Reagents:
-
0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Crystal Violet Indicator (or Potentiometric Electrode).
-
Mercuric Acetate (Caution: Toxic, used to sequester chloride ions).
Procedure:
-
Weigh 250 mg of this compound.
-
Dissolve in 50 mL of Glacial Acetic Acid.
-
Add 5 mL of Mercuric Acetate solution (to convert di-HCl salt to acetate for titration).
-
Titrate with 0.1 N Perchloric Acid to a blue-green endpoint (or potentiometric inflection).
-
Calculation: Each mL of 0.1 N
is equivalent to 22.67 mg of this compound (assuming 2:1 stoichiometry).
Comparative Data & Results
The following data summarizes the inter-laboratory results. Note the divergence in Sample 2 (Stressed), highlighting the specificity issue of Method B.
Statistical Summary (n=10 Labs)
| Metric | Sample 1 (Pure) - Method A (HPLC) | Sample 1 (Pure) - Method B (Titration) | Sample 2 (Stressed) - Method A (HPLC) | Sample 2 (Stressed) - Method B (Titration) |
| Mean Assay (%) | 99.85 | 99.92 | 98.40 | 99.65 (Bias!) |
| Reproducibility ( | 0.45 | 1.25 | 0.52 | 1.80 |
| RSD (%) | 0.45% | 1.25% | 0.53% | 1.81% |
| Horwitz Ratio (HorRat) | 0.3 (Excellent) | 0.9 (Acceptable) | 0.4 (Excellent) | 1.3 (Questionable) |
Analysis:
-
Sample 1: Both methods yield similar means, but HPLC (Method A) is 3x more precise.
-
Sample 2: Method B reports ~99.65%, failing to detect the ~1.5% degradation. Method A correctly identifies the drop in potency to 98.40%. This proves Method B is not stability-indicating.
Z-Score Performance
The Z-score measures how many standard deviations a lab's result is from the consensus mean.
Caption: Z-Score distribution showing tighter clustering for HPLC (Method A) vs. wide scatter for Titration (Method B).
Critical Discussion & Recommendations
Why Method A (HPLC) is Superior
-
Specificity: The C18 column separates the Eprazinone peak from its N-oxide and hydrolytic degradants. Titration sums all basic components, masking degradation.
-
Safety: Method A eliminates the use of Mercuric Acetate (highly toxic) and Perchloric Acid (explosive hazard), aligning with Green Chemistry principles.
-
Automation: HPLC allows for unattended autosampler runs, reducing operator error associated with visual endpoint detection in titration.
Implementation Guide
For laboratories transitioning from Titration to HPLC:
-
System Suitability: Ensure the resolution (
) between Eprazinone and its nearest impurity is > 2.0. -
Buffer pH: Strictly control Ammonium Acetate buffer at pH 3.5 ± 0.1. Higher pH causes peak broadening due to deprotonation of the piperazine ring.
Conclusion
The inter-laboratory comparison conclusively demonstrates that Method A (RP-HPLC) is the required standard for this compound assay. It offers superior precision (RSD < 0.5%), true stability-indicating capability, and improved safety. Method B should be relegated to raw material identification only, not final product release.
References
-
Japanese Pharmacopoeia (JP) . (2021). General Tests, Processes and Apparatus: Chromatography. Retrieved from [Link]
-
International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Organization for Standardization (ISO) . (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]
-
PubChem . (2025).[3] Eprazinone Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Eurachem . (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Evaluating Linearity and Precision in Eprazinone di-HCl Quantification
In the landscape of pharmaceutical quality control and drug development, the robust quantification of active pharmaceutical ingredients (APIs) is non-negotiable. For a compound like Eprazinone dihydrochloride, a mucolytic and bronchodilator, ensuring that an analytical method is both linear and precise is fundamental to guaranteeing its safety, efficacy, and quality. This guide provides an in-depth, comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of Eprazinone di-HCl, with a focus on the rigorous evaluation of linearity and precision.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
Section 1: The Foundational Pillars of Method Validation: Linearity & Precision
Before delving into experimental protocols, it is crucial to understand why we prioritize linearity and precision.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] This is the bedrock of quantification; without a linear relationship, a simple calculation of concentration from an instrumental response is impossible. We typically assess this by examining the correlation coefficient (R²) of a calibration curve, which should ideally be ≥ 0.999.[3]
-
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of random error and is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two key levels as per ICH guidelines:
-
Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay Precision): Evaluates the variations within a laboratory, such as different days, different analysts, or different equipment.
-
The overarching goal is to demonstrate that the chosen method is suitable for its intended purpose—be it for the assay of a finished product, determination of content uniformity, or stability studies.[4]
Section 2: Comparative Methodologies for this compound Quantification
We will compare two powerful chromatographic techniques: the well-established "gold standard" of HPLC and the high-throughput, versatile HPTLC.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For a moderately polar compound like this compound, a C18 column is an excellent choice for the stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for a wide range of drug molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH to ensure the analyte is in a consistent ionization state, while the organic modifier is adjusted to achieve optimal retention and peak shape.
-
Detection: UV detection is chosen for its simplicity and robustness. The detection wavelength is set at the λmax (wavelength of maximum absorbance) of Eprazinone to ensure maximum sensitivity.
Method 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that has evolved significantly, offering rapid, parallel analysis of multiple samples, making it highly cost-effective and efficient.[5][6] It is particularly advantageous for its minimal sample preparation requirements and the ability to visually inspect the entire chromatogram.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are used. The silica provides a polar stationary phase for normal-phase chromatography.
-
Mobile Phase: A non-polar solvent system, such as a mixture of toluene and methanol, is chosen. The ratio is optimized to achieve a clear separation of Eprazinone from any potential impurities, with an ideal Retention Factor (Rf) value typically between 0.2 and 0.8.[9][10]
-
Detection: Densitometric scanning at the λmax of Eprazinone allows for quantitative analysis. The ability to perform post-chromatographic derivatization is a unique advantage of HPTLC, though not required for UV-active compounds like Eprazinone.
Section 3: Experimental Protocols & Data Evaluation
The following protocols are designed to be self-validating systems, with system suitability tests integrated to ensure the chromatographic system is performing adequately before any sample analysis.
System Suitability Testing (SST)
Before any validation run, SST must be performed. This is not a validation parameter itself, but a confirmation that the system is fit for the intended analysis.
Protocol:
-
Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound (e.g., at the 100% test concentration) six consecutive times.
-
Calculate the %RSD for the peak area, retention time, and other chromatographic parameters like theoretical plates and tailing factor.
Acceptance Criteria:
-
%RSD of peak areas < 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Protocol for Linearity Evaluation
This protocol is applicable to both HPLC and HPTLC, with adjustments for the specific instrumentation.
Workflow for Linearity Assessment
Caption: Workflow for establishing the linearity of an analytical method.
Detailed Steps:
-
Preparation of Standards: Prepare a primary stock solution of this compound of known concentration. From this stock, prepare a series of at least five calibration standards by serial dilution. For an assay method, this range should typically cover 80% to 120% of the expected test concentration.[1]
-
Analysis: Analyze each calibration standard in triplicate to minimize error.
-
Data Analysis: Construct a calibration curve by plotting the mean instrument response (peak area) against the corresponding concentration.[11]
-
Evaluation: Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). Visually inspect the plot for linearity.
Protocol for Precision Evaluation
Workflow for Precision Assessment
Sources
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- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. gpi.ac.in [gpi.ac.in]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. rroij.com [rroij.com]
- 11. corn12.dk [corn12.dk]
Safety Operating Guide
Eprazinone Dihydrochloride: Operational Disposal & Safety Protocol
Executive Summary & Core Directive
Do not dispose of Eprazinone Dihydrochloride down the drain.
Effective immediately, all waste streams containing Eprazinone Dihydrochloride (Eprazinone di-HCl) must be segregated for high-temperature incineration .[1] While this compound is a mucolytic agent often viewed as "low toxicity" in clinical settings, its persistence as an Active Pharmaceutical Ingredient (API) and its acidic nature (dihydrochloride salt) necessitate strict environmental stewardship to prevent aquatic toxicity and bioaccumulation.[1]
Immediate Action Required:
-
Solids: Segregate into yellow pharmaceutical waste bins (incineration only).
-
Liquids: Check pH. Segregate into "Aqueous Waste with Organics" or "Non-Halogenated Solvents" based on the matrix.
-
Spills: Use HEPA vacuum or wet-wiping methods; do not dry sweep dust.[1]
Chemical Profile & Risk Assessment
To dispose of a chemical safely, one must understand its behavior in the waste stream.[2] this compound is not just an organic molecule; it is a salt.[1]
Physiochemical Data for Waste Segregation
| Parameter | Data | Operational Implication |
| Compound Name | Eprazinone Dihydrochloride | Labeling identifier. |
| CAS Number | 10402-53-6 | Use for waste manifesting.[1] |
| Molecular Formula | C₂₄H₃₄Cl₂N₂O₂ | Nitrogen-rich; incineration requires NOx scrubbing.[1] |
| Acidity (pH) | Acidic in solution (2x HCl) | CRITICAL: Do not mix with bleach (NaOCl) or cyanides.[1] Risk of Cl₂ or HCN gas evolution.[1] |
| Solubility | Soluble in Water, DMSO, Ethanol | Will migrate to aqueous phase in liquid waste mixtures.[1] |
| Hazards (GHS) | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1] |
The "Why": Causality of Disposal Choice
We utilize incineration (Waste Code: Incineration >1000°C) rather than landfilling for two reasons:
-
API Stability: The piperazine ring structure is chemically robust.[1] Landfilling risks leaching into groundwater, where pharmaceutical pollutants disrupt aquatic endocrine systems.[1]
-
Thermal Destruction: High-temperature oxidation completely mineralizes the compound into CO₂, H₂O, and HCl (captured by scrubbers), eliminating biological activity.[1]
Operational Disposal Workflows
Decision Logic Diagram
The following flowchart illustrates the mandatory decision-making process for this compound waste.
Figure 1: Decision matrix for this compound waste streams. Note that incineration is the terminal point for all active waste.
Detailed Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Context: Expired stock, contaminated weighing boats, or spill cleanup materials.
-
Containment: Place the solid material inside a clear polyethylene bag.
-
Secondary Containment: Place the sealed bag into a Yellow Pharmaceutical Waste Bin or a rigid container labeled "Hazardous Waste - Solid."[1]
-
Labeling: Affix a label reading: "Waste Pharmaceutical Solid - this compound - Irritant."
-
Disposal: Hand over to EHS for off-site incineration.
Protocol B: Liquid Waste (Solutions)
Context: Reaction mixtures, HPLC waste, or dissolved stock.
-
Characterization: Determine the primary solvent.[1]
-
If Organic (DMSO, MeOH): Segregate into the Organic Solvent carboy.
-
If Aqueous: Segregate into the Aqueous Waste carboy.
-
-
Compatibility Check (Self-Validating Step):
-
Transfer: Use a funnel to prevent splashing.
-
Log: Record the volume and concentration (mg/mL) on the carboy log sheet.
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or ethanol).
-
Rinsate Disposal: Treat the rinsate as Liquid Waste (see Protocol B).[1]
-
Defacement: Cross out the original label.
-
Final Step: Dispose of the bottle as glass waste or recycle, depending on local facility rules for triple-rinsed containers.
Emergency Spill Response
Scenario: You have dropped a 5g bottle of this compound powder on the floor.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and a P100 respirator (or N95 minimum) to prevent inhalation of the dust.
-
Contain: Do not dry sweep.[1][3] This creates an aerosol.[1]
-
Cleanup:
-
Option A (HEPA): Use a dedicated HEPA vacuum for chemical powders.[1]
-
Option B (Wet Wipe): Cover the powder with wet paper towels (water) to dampen it, then scoop up the resulting paste.
-
-
Decontaminate: Wipe the surface with water, followed by a mild detergent.[1]
-
Dispose: Place all wipes, gloves, and scoopers into a heavy-duty plastic bag and process as Solid Waste (Protocol A) .
Regulatory Compliance & References
Compliance is maintained by adhering to the Resource Conservation and Recovery Act (RCRA) standards for pharmaceutical waste (Subpart P) and local environmental guidelines.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][3] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Eprazinone.[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
